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  • Product: 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride
  • CAS: 1354963-53-3

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Synthesis and Characterization of 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride

Abstract This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride (CAS No: 1354963-53-3).[1] This compound, also...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride (CAS No: 1354963-53-3).[1] This compound, also known as Lidocaine Impurity A, is of significant interest to researchers, quality control analysts, and drug development professionals in the pharmaceutical industry. Its primary role is as a reference standard for monitoring the purity of Lidocaine, a widely used local anesthetic.[2][3] This document offers an in-depth exploration of a robust synthetic route starting from 2,6-dimethylaniline, followed by a multi-technique approach for structural elucidation and purity confirmation. The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and scientific rigor.

Introduction and Significance

2-[(2,6-Dimethylphenyl)amino]acetic acid is a key process-related impurity and potential degradant of Lidocaine. The synthesis of Lidocaine involves the reaction of 2,6-dimethylaniline with 2-chloroacetyl chloride, followed by reaction with diethylamine.[2] Hydrolysis of the intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide, or the final Lidocaine product can lead to the formation of this carboxylic acid derivative. Consequently, having access to a pure, well-characterized standard of 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride is critical for developing and validating analytical methods to ensure the quality, safety, and efficacy of Lidocaine formulations.

This guide presents a logical and efficient pathway for its laboratory-scale synthesis and purification, followed by a detailed protocol for its characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Synthetic Pathway and Experimental Protocol

The synthesis of 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride is most efficiently achieved through a two-step process: a nucleophilic substitution reaction to form the carbon-nitrogen bond, followed by acidification to produce the stable hydrochloride salt. This approach is reliable and utilizes readily available starting materials.

Synthesis Workflow Overview

The overall synthetic strategy is depicted below. The initial step involves the N-alkylation of 2,6-dimethylaniline with an α-haloacetic acid ester, followed by saponification of the ester and subsequent protonation with hydrochloric acid.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation & Saponification cluster_1 Step 2: Acidification & Isolation Start 2,6-Dimethylaniline + Ethyl Bromoacetate Reaction1 Reaction in Ethanol with Na2CO3 as base Reflux, 8-12h Start->Reaction1 Reagents Intermediate Intermediate Ester: Ethyl 2-[(2,6-dimethylphenyl)amino]acetate Reaction1->Intermediate Reaction2 Aqueous NaOH Stir at RT, 4-6h (Saponification) Intermediate->Reaction2 Product_FreeBase Sodium 2-[(2,6-dimethylphenyl)amino]acetate Reaction2->Product_FreeBase Acidification Acidification with concentrated HCl to pH ~1-2 Product_FreeBase->Acidification Precipitation Precipitation of product from aqueous solution Acidification->Precipitation Purification Filtration, Washing & Recrystallization Precipitation->Purification Final_Product 2-[(2,6-Dimethylphenyl)amino]acetic acid HCl Purification->Final_Product

Caption: Synthetic workflow for 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride.

Detailed Experimental Protocol

Materials and Reagents:

  • 2,6-Dimethylaniline (99%)

  • Ethyl bromoacetate (98%)

  • Sodium Carbonate (Na₂CO₃), anhydrous

  • Ethanol, absolute

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated (37%)

  • Diethyl ether

  • Deionized water

Step 1: Synthesis of Ethyl 2-[(2,6-dimethylphenyl)amino]acetate

  • To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-dimethylaniline (10.0 g, 82.5 mmol), anhydrous sodium carbonate (13.1 g, 124 mmol), and 100 mL of absolute ethanol.

  • Stir the mixture to form a suspension. Add ethyl bromoacetate (15.2 g, 91.0 mmol, 1.1 equiv.) dropwise to the suspension at room temperature.

    • Causality: Sodium carbonate acts as a base to neutralize the hydrobromic acid byproduct of the nucleophilic substitution, driving the reaction to completion. Ethanol is an effective polar protic solvent for this type of alkylation. Using a slight excess of the alkylating agent ensures full conversion of the starting aniline.

  • Heat the reaction mixture to reflux and maintain for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester as an oil.

Step 2: Saponification to 2-[(2,6-Dimethylphenyl)amino]acetic acid

  • Dissolve the crude ester from the previous step in 50 mL of ethanol in a 250 mL flask.

  • Add a solution of sodium hydroxide (5.0 g, 125 mmol) in 50 mL of deionized water.

  • Stir the mixture vigorously at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).

    • Causality: Saponification is a standard method for hydrolyzing esters to their corresponding carboxylate salts. This reaction is typically irreversible and proceeds to completion.

  • Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 100 mL of water and wash with 2 x 50 mL portions of diethyl ether to remove any unreacted starting material or non-polar impurities.

Step 3: Formation and Purification of the Hydrochloride Salt

  • Cool the aqueous layer from the previous step in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise with constant stirring until the pH of the solution is approximately 1-2. A white precipitate will form.

    • Causality: Protonation of the sodium carboxylate salt forms the free carboxylic acid, while the amino group is protonated to form the ammonium hydrochloride. The hydrochloride salt has reduced solubility in the acidic aqueous medium, causing it to precipitate.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the white solid by vacuum filtration and wash the filter cake with two portions of cold deionized water.

  • Purification (Recrystallization): Transfer the crude product to a beaker and dissolve it in a minimum amount of hot deionized water. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven at 50-60 °C to a constant weight.

Characterization and Data Analysis

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride.

Characterization Workflow

Characterization_Workflow Sample Purified Solid Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (ESI+) Sample->MS MP Melting Point Analysis Sample->MP Structure Structural Confirmation NMR->Structure IR->Structure Functional Groups MS->Structure Molecular Weight Purity Purity Assessment MP->Purity

Caption: Analytical workflow for the characterization of the final product.

Expected Analytical Data

The following table summarizes the expected results from the characterization analyses.

Technique Parameter Expected Result
¹H NMR Chemical Shift (δ)~7.0-7.2 ppm (m, 3H, Ar-H), ~4.0 ppm (s, 2H, N-CH₂), ~2.3 ppm (s, 6H, Ar-CH₃). NH and OH protons may be broad or exchange with solvent.
¹³C NMR Chemical Shift (δ)~170-175 ppm (C=O), ~140-145 ppm (Ar-C-N), ~128-130 ppm (Ar-C), ~125-128 ppm (Ar-C-CH₃), ~45-50 ppm (N-CH₂), ~18-20 ppm (Ar-CH₃).
FT-IR Wavenumber (cm⁻¹)~2400-3200 cm⁻¹ (broad, O-H and N⁺-H stretch), ~1730 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (aromatic C=C stretch), ~1470 cm⁻¹ (C-H bend).
Mass Spec (ESI+) m/zExpected [M+H]⁺ for the free base (C₁₀H₁₃NO₂) at m/z 180.10.
Melting Point RangeA sharp melting point is expected for a pure compound.

Note: NMR shifts are estimates and can vary based on the solvent used (e.g., D₂O or DMSO-d₆).

Interpretation of Spectroscopic Data
  • ¹H NMR: The spectrum is expected to be relatively simple and symmetric. The three aromatic protons will likely appear as a multiplet. The six protons of the two methyl groups are chemically equivalent and should appear as a sharp singlet. The methylene protons adjacent to the nitrogen will also appear as a singlet. The acidic proton of the carboxylic acid and the proton on the nitrogen may be broad and could exchange with deuterium if D₂O is used as the solvent.[4][5]

  • ¹³C NMR: The spectrum should confirm the number of unique carbon environments. Key signals include the carbonyl carbon of the carboxylic acid at the downfield end, four distinct aromatic carbon signals due to symmetry, the methylene carbon, and the equivalent methyl carbons.[6]

  • FT-IR: The infrared spectrum provides crucial information about the functional groups present. A very broad absorption in the 2400-3200 cm⁻¹ region is characteristic of the O-H stretch of a carboxylic acid hydrogen-bonded system, which will overlap with the N⁺-H stretch of the ammonium salt. The sharp, strong peak around 1730 cm⁻¹ is indicative of the carbonyl (C=O) group.[7]

  • Mass Spectrometry: Electrospray ionization in positive mode (ESI+) will detect the protonated molecule of the free base, [C₁₀H₁₄NO₂]⁺, confirming the molecular weight of the organic component to be 179.22 g/mol .[8]

Safety and Handling

2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride is classified as an irritant.[9] It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This guide has detailed a reliable and reproducible method for the synthesis of high-purity 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride. The described two-step synthesis is efficient for laboratory-scale preparation. The subsequent characterization workflow, employing a combination of NMR, FT-IR, and mass spectrometry, provides a robust framework for the unequivocal confirmation of the compound's identity and purity. This well-characterized material can serve as an essential reference standard for quality control in the pharmaceutical industry, particularly in the analysis of Lidocaine and its related substances.

References

  • PubChem. 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride. National Center for Biotechnology Information. [Link]

  • ResearchGate. 2‐((2,6‐Dimethylphenyl)amino)‐2‐oxoacetic Acid (DMPAO). [Link]

  • SpectraBase. 2-(2,6-Dimethylphenyl)-2-keto-acetic acid methyl ester. [Link]

  • NIST. Amino acetic acid hydrochloride. NIST Chemistry WebBook. [Link]

  • ECHA. 2-[(2,6-dimethylphenyl)amino]acetic acid hydrochloride. European Chemicals Agency. [Link]

  • PMC. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. National Center for Biotechnology Information. [Link]

  • Wiley Online Library. Efficient Synthesis and Characterization of Lidocaine Analogue N-Ethyl-N-((8-methylquinazolin-2-yl)methyl)ethanamine. [Link]

  • PubMed. Enantioselective total synthesis of hyperforin. [Link]

  • DEA.gov. Identification of Levamisole and Lidocaine Acetylation Reaction Impurities Found in Heroin Exhibits. [Link]

  • Google Patents. Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • PubMed. Synthesis of a biotin-derived alkyne for pd-catalyzed coupling reactions. [Link]

  • PubMed. Improved synthesis of N-(2,6-dimethylphenylcarbamoylmethyl) iminodiacetic acid and analogs. [Link]

  • Research Repository. Ion chromatography and ion chromatography / mass spectrometry as a complementary analysis technique for amino acid analysis in food. [Link]

  • University of California, San Diego. Synthesis of Lidocaine. [Link]

  • PMC. New Lidocaine-Based Pharmaceutical Cocrystals: Preparation, Characterization, and Influence of the Racemic vs. Enantiopure Coformer on the Physico-Chemical Properties. National Center for Biotechnology Information. [Link]

  • PubChem. Glycine, N-(2,6-dimethylphenyl)-. National Center for Biotechnology Information. [Link]

  • PubMed. Synthesis of 4,4-Dimethyl-1,6-heptadiyne and Other Neopentylene-Tethered (NPT) 1,6-Diynes. [Link]

  • PubChem. 2-{2-[(2,6-dichlorophenyl)amino]phenyl}acetic acid N-[(2E)-10-(4-chlorophenyl) - PubChem. [Link]

  • University of San Diego. The Synthesis of Lidocaine. [Link]

  • PubMed. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. [Link]

  • ResearchGate. 2-(Diethylamino)- N -(2,6-dimethylphenyl)acetamide, a low-temperature redetermination. [Link]

  • SpectraBase. 2-Aminoacetamide, N-(2',6'-dimethylphenyl)-. [Link]

  • Automated Topology Builder. Glycine | C2H5NO2. [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 2-[(2,6-Dimethylphenyl)amino]acetic acid Hydrochloride

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary In the landscape of medicinal chemistry and rational drug design, functionalized anilines serve as foundational synthons for a vast ar...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry and rational drug design, functionalized anilines serve as foundational synthons for a vast array of pharmacologically active compounds. 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride (also known as N-(2,6-dimethylphenyl)glycine hydrochloride) is a highly versatile, sterically hindered secondary amine intermediate. It is predominantly utilized in the synthesis of local anesthetics (e.g., lidocaine analogs), anti-arrhythmics, and alpha-2 adrenergic receptor agonists (e.g., xylazine derivatives).

This whitepaper provides a comprehensive analysis of its physicochemical properties, structural causality, and standardized protocols for its synthesis and handling, ensuring scientific integrity and reproducibility in laboratory workflows.

Molecular Architecture and Chemical Identity

The core architecture of 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride consists of an acetic acid moiety covalently linked to a 2,6-xylidine derivative via a secondary amine.

The presence of the two ortho-methyl groups on the phenyl ring is not merely a structural feature; it is a profound determinant of the molecule's chemical reactivity and metabolic fate. Steric hindrance forces the amine's lone pair partially out of coplanarity with the aromatic pi-system, altering its basicity compared to unsubstituted anilines. Furthermore, in downstream drug candidates, this steric bulk provides a "shielding" effect that significantly impedes rapid N-dealkylation by hepatic Cytochrome P450 (CYP) enzymes, thereby prolonging the biological half-life of the resulting active pharmaceutical ingredients (APIs).

The compound is commercially and synthetically handled as a hydrochloride salt (CAS: 1354963-53-3)[1] rather than a free base. The zwitterionic nature of the free amino acid makes isolation and purification challenging; conversion to the HCl salt locks the amine in a protonated state, maximizing crystalline stability and aqueous solubility[2].

Physicochemical Profiling

Understanding the thermodynamic and kinetic properties of this compound is critical for optimizing reaction conditions and predicting its behavior in biological assays. The data below synthesizes key parameters essential for formulation and synthetic planning[2],[3].

PropertyValue / DesignationScientific Rationale & Implication
CAS Registry Number 1354963-53-3Specific to the hydrochloride salt form[1].
Molecular Formula C₁₀H₁₄ClNO₂Represents the protonated amine and chloride counterion.
Molecular Weight 215.68 g/mol Low molecular weight ensures high atom economy when used as a synthon[3].
Physical State Crystalline SolidHigh lattice energy driven by ionic interactions of the HCl salt.
Solubility (Aqueous) > 50 mg/mL (estimated)Salt formation disrupts the zwitterionic network, enabling high solubility in polar protic solvents.
pKa₁ (Carboxylic Acid) ~ 2.2 (Calculated)Highly acidic due to the electron-withdrawing inductive effect of the adjacent protonated amine.
pKa₂ (Secondary Amine) ~ 3.8 (Calculated)Weakly basic; steric twisting by ortho-methyls slightly increases basicity relative to standard anilines.
LogP (Free Base) ~ 2.1Favorable lipophilicity for passive membrane permeability in downstream derivatives.
Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)Requires standard PPE; acidic nature of the salt causes localized irritation upon contact[1],[4].

Synthetic Workflow and Isolation Protocol

The synthesis of 2-[(2,6-Dimethylphenyl)amino]acetic acid relies on an Sₙ2 nucleophilic substitution. To ensure a self-validating and high-yield protocol, the reaction must be carefully controlled to prevent over-alkylation (formation of tertiary amines).

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 1.0 equivalent of 2,6-dimethylaniline and 1.1 equivalents of chloroacetic acid (or ethyl bromoacetate for ester derivatives[5]) in anhydrous ethanol.

  • Acid Scavenging: Add 1.5 equivalents of anhydrous sodium acetate (NaOAc).

    • Causality: NaOAc acts as a mild base to neutralize the HCl byproduct generated during the Sₙ2 reaction. A stronger base (like NaOH) is avoided because it would rapidly hydrolyze the chloroacetic acid into glycolic acid, destroying the electrophile.

  • Thermal Activation: Reflux the mixture at 80°C for 6 hours.

    • Causality: The severe steric hindrance imposed by the 2,6-dimethyl groups creates a high activation energy barrier for the nucleophilic attack. Sustained thermal energy is required to drive the reaction to completion[5].

  • Isoelectric Precipitation (In-Process Control): Concentrate the mixture in vacuo, reconstitute in water, and carefully adjust the pH to ~4.5 using dilute HCl.

    • Causality: pH 4.5 approximates the isoelectric point (pI) of the resulting zwitterion, minimizing its aqueous solubility and forcing the free base to precipitate. Extract the aqueous layer with ethyl acetate.

  • Salt Formation: Dry the organic layer over MgSO₄, filter, and transfer to a round-bottom flask. Introduce anhydrous HCl gas (or 2M HCl in diethyl ether) dropwise at 0°C.

    • Causality: Anhydrous conditions are critical here. Using aqueous HCl would cause the product to dissolve. In anhydrous ether, the newly formed hydrochloride salt is highly insoluble and instantly crashes out as a pure white precipitate.

  • Isolation: Filter the precipitate under a nitrogen atmosphere and dry in vacuo at 40°C to yield the final product.

SynthesisWorkflow A 2,6-Dimethylaniline + Chloroacetic Acid B Nucleophilic Substitution (SN2) @ 80°C A->B NaOAc / EtOH C N-(2,6-Dimethylphenyl)glycine (Free Base) B->C pH 4.5 Workup D Acidification (Anhydrous HCl) C->D Ether Extraction E 2-[(2,6-Dimethylphenyl)amino] acetic acid HCl D->E Crystallization

Fig 1: Step-by-step synthetic workflow and isolation of the hydrochloride salt.

Analytical Characterization & Quality Control

To validate the integrity of the synthesized compound, the following spectroscopic signatures must be confirmed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • A distinct singlet at ~2.30 ppm integrating for 6H confirms the presence of the two symmetric aromatic methyl groups.

    • A singlet at ~4.00 ppm (2H) represents the methylene bridge (α-carbon). The downfield shift is caused by the electron-withdrawing effects of both the adjacent protonated amine and the carboxylic acid.

    • A broad exchangeable peak >10.0 ppm indicates the acidic protons (COOH and NH₂⁺).

  • Infrared (IR) Spectroscopy:

    • A strong, sharp absorption band at ~1725 cm⁻¹ confirms the C=O stretch of the un-ionized carboxylic acid.

    • A broad band between 2800–3000 cm⁻¹ is characteristic of the N-H⁺ stretching in secondary amine hydrochloride salts.

Applications in Medicinal Chemistry

2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride is not typically an end-stage drug itself, but rather a highly privileged scaffold. Its utility lies in its ability to undergo specific derivatizations to yield diverse pharmacological agents.

  • Amidation: Coupling the carboxylic acid with various dialkylamines (via activating agents like EDC/HOBt) yields lidocaine analogs. The 2,6-dimethyl groups protect the resulting amide bond from rapid enzymatic hydrolysis by plasma amidases.

  • Cyclization: Reacting the intermediate with sulfur-containing reagents can drive cyclization pathways to form thiazine derivatives, yielding potent alpha-2 adrenergic agonists similar to xylazine.

MedChemUtility cluster_reactions Chemical Derivatization Core 2-[(2,6-Dimethylphenyl)amino] acetic acid HCl Amidation Amidation Core->Amidation Esterification Esterification Core->Esterification Cyclization Cyclization Core->Cyclization Lidocaine Lidocaine Analogs Amidation->Lidocaine Prodrugs Lipophilic Prodrugs Esterification->Prodrugs Heterocycles Alpha-2 Agonists Cyclization->Heterocycles

Fig 2: Medicinal chemistry applications and downstream pharmacological derivatives.

Handling, Stability, and Degradation Pathways

As a hydrochloride salt, the compound exhibits mild hygroscopicity. If exposed to high ambient humidity, water molecules can intercalate into the crystal lattice, leading to a depression in the melting point and potential hydrolysis over extended periods.

  • Storage Protocol: Must be stored in tightly sealed amber glass vials under an inert atmosphere (Argon or Nitrogen) at 2–8°C.

  • Degradation: While the steric bulk protects the amine from auto-oxidation, prolonged exposure to strong aqueous bases will neutralize the salt, reverting it to the zwitterionic free base, which is highly susceptible to oxidative degradation (turning the powder from white to a pale brown/yellow).

References

  • NextSDS. "2-[(2,6-dimethylphenyl)amino]acetic acid hydrochloride — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

Sources

Foundational

Discovery, Developmental History, and Chemical Profiling of 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride

Executive Summary The molecular architecture of local anesthetics has been rigorously studied since the mid-20th century. At the center of this structural revolution is 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochlor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecular architecture of local anesthetics has been rigorously studied since the mid-20th century. At the center of this structural revolution is 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride (CAS 1354963-53-3). While not deployed as a standalone therapeutic agent, its discovery and developmental history are inextricably linked to the synthesis, degradation, and pharmacopeial profiling of xylidine-based anesthetics like Lidocaine. This whitepaper provides an in-depth technical analysis of its chemical identity, mechanistic synthesis, and critical role as a synthetic intermediate and quality-control biomarker (Lidocaine Impurity M).

Historical Context: The Xylidine Era of Anesthetics

The developmental history of 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride is rooted in the 1943 discovery of Lidocaine by Swedish chemists Nils Löfgren and Bengt Lundqvist. Their work demonstrated that 2,6-xylidine (2,6-dimethylaniline) could serve as a highly stable, lipophilic core for nerve-blocking agents.

During the optimization of synthetic routes for these anesthetics, researchers mapped out diverging chemical pathways. While acylation of 2,6-xylidine yields the amide backbone of Lidocaine, the direct N-alkylation of the same precursor yields 2-[(2,6-dimethylphenyl)amino]acetic acid 1[1]. This divergence marked the discovery of a novel class of secondary amine synthons that would later become critical for both drug discovery and analytical impurity profiling.

Chemical Identity and Structural Significance

While Lidocaine utilizes a rigid amide linkage (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide), the compound features a secondary amine linkage directly attached to the phenyl ring, followed by an acetic acid moiety 2[2].

This structural variance affords the molecule different rotational degrees of freedom and distinct pKa characteristics. As the hydrochloride salt (CAS 1354963-53-3), it exhibits enhanced aqueous solubility and stability compared to its free base form (CAS 103095-36-9) 3[3]. In modern pharmaceutical manufacturing, this compound is formally classified as Lidocaine Impurity M (or Impurity 26), serving as a critical biomarker for API degradation and synthetic quality control 4[4].

G A 2,6-Xylidine (Primary Amine) B Chloroacetyl Chloride (Acylation) A->B Pathway A C Ethyl Bromoacetate (Alkylation) A->C Pathway B D 2-Chloro-N-(2,6-dimethylphenyl)acetamide (Lidocaine Precursor) B->D F 2-[(2,6-Dimethylphenyl)amino]acetic acid (Free Base) C->F Base / Heat E Lidocaine (Target API) D->E + Diethylamine E->F Degradation G 2-[(2,6-Dimethylphenyl)amino]acetic acid HCl (CAS 1354963-53-3) F->G + HCl (g)

Chemical pathways diverging from 2,6-xylidine to Lidocaine and the target acetic acid derivative.

Synthesis and Mechanistic Pathways

The synthesis of 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride requires strict control over nucleophilic substitution to prevent over-alkylation.

Causality in Experimental Choices
  • Alkylation vs. Acylation: Utilizing ethyl bromoacetate instead of chloroacetyl chloride fundamentally alters the reaction trajectory. It prevents the formation of an amide bond, favoring the nucleophilic attack of the aniline nitrogen on the alpha-carbon of the ester.

  • Saponification Base: Aqueous Sodium Hydroxide (NaOH) is employed to hydrolyze the intermediate ethyl ester. A strong base is required to ensure complete conversion to the sodium salt of the amino acid without cleaving the newly formed C-N bond.

  • Anhydrous HCl for Salt Formation: Bubbling dry HCl gas into an ethereal solution of the free base is a critical choice. Introducing aqueous HCl would risk hydrolyzing the product or forming a hydrated complex. Anhydrous conditions ensure the precipitation of a highly pure, crystalline hydrochloride salt.

Self-Validating Experimental Protocol

Step 1: N-Alkylation

  • Dissolve 0.1 mol (12.2 g) of 2,6-dimethylaniline and 0.2 mol of ethyl bromoacetate in 50 mL of absolute ethanol.

  • Add anhydrous sodium acetate (0.15 mol) to act as an acid scavenger.

    • Validation Checkpoint: The reaction mixture must transition from a clear solution to a suspension as insoluble NaBr precipitates, confirming the progression of the substitution reaction.

  • Reflux the mixture at 80°C for 6 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the primary aniline spot is fully consumed.

Step 2: Saponification & Acidification

  • Concentrate the filtrate in vacuo to isolate the crude ethyl[(2,6-dimethylphenyl)amino]acetate.

  • Dissolve the crude ester in 10% aqueous NaOH (50 mL) and heat at 60°C for 2 hours.

    • Validation Checkpoint: The disappearance of the ester carbonyl stretch (~1740 cm⁻¹) in FT-IR spectroscopy confirms complete hydrolysis.

  • Cool the solution to 0°C and slowly acidify with 1M HCl to pH 4.5 (the approximate isoelectric point). Filter the precipitated free base (CAS 103095-36-9).

Step 3: Hydrochloride Salt Formation

  • Dissolve the dried free base in 100 mL of anhydrous diethyl ether.

  • Bubble dry HCl gas through the solution at 0°C for 15 minutes.

  • Filter the resulting white crystalline precipitate under a nitrogen atmosphere.

    • Validation Checkpoint: Perform an argentometric titration (Mohr method) for chloride content to confirm the 1:1 stoichiometry of the 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride salt.

Workflow Step1 Step 1: N-Alkylation React 2,6-xylidine with ethyl bromoacetate Step2 Step 2: Saponification Hydrolyze ester with NaOH (aq) at 80°C Step1->Step2 Step3 Step 3: Acidification Adjust pH to 4.5 to precipitate free base Step2->Step3 Step4 Step 4: Salt Formation Dissolve in ether, bubble dry HCl gas Step3->Step4 Step5 Step 5: Crystallization Isolate HCl salt (CAS 1354963-53-3) Step4->Step5

Step-by-step synthetic workflow for 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride.

Quantitative Data & Analytical Profiling

In pharmacopeial monographs, the quantification of this compound is essential for releasing batches of Lidocaine and related APIs. Below is a summary of its physicochemical properties and standard HPLC parameters used for its detection.

Property / Analytical ParameterValue / Description
Chemical Name 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride
CAS Number 1354963-53-3 (HCl salt) / 103095-36-9 (Free base)
Molecular Formula C10H14ClNO2
Molecular Weight 215.68 g/mol
Pharmacopeial Status Lidocaine Impurity M (Impurity 26)
HPLC Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Phosphate buffer (pH 8.0) / Acetonitrile (Gradient)
HPLC Retention Time (Relative) ~0.65 (relative to Lidocaine API peak)
Detection Wavelength UV at 254 nm

References

  • Glycine, N-(2,6-dimethylphenyl)- | C10H13NO2 | CID 826274 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • 2-[(2,6-dimethylphenyl)amino]acetic acid hydrochloride — Chemical Substance Information Source: NextSDS URL:[Link]

  • 利多卡因有关杂质M (Lidocaine Impurity M) Source: Guangzhou Aiqixi Pharmaceutical Technology Co., Ltd. (GZHC) URL:[Link]

Sources

Exploratory

Spectroscopic Analysis (NMR, IR, MS) of 2-[(2,6-Dimethylphenyl)amino]acetic Acid Hydrochloride: An In-Depth Technical Guide

Executive Summary & Chemical Context 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride (CAS: 1354963-53-3) is a highly versatile N -arylglycine derivative. In pharmaceutical development, it serves as a critical synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride (CAS: 1354963-53-3) is a highly versatile N -arylglycine derivative. In pharmaceutical development, it serves as a critical synthetic intermediate for active pharmaceutical ingredients (APIs), most notably in the synthesis of xylazine and lidocaine analogs. Structurally, the molecule features a sterically hindered 2,6-dimethylphenyl ring, a secondary amine (protonated in its hydrochloride salt form), and a carboxylic acid moiety.

For researchers and drug development professionals, verifying the structural integrity and purity of this intermediate is paramount. This whitepaper outlines a rigorous, self-validating analytical framework utilizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and High-Resolution Mass Spectrometry (HRMS) to unequivocally characterize this compound.

Experimental Protocols & Self-Validating Workflows

To ensure analytical trustworthiness, every spectroscopic method must be designed as a self-validating system where experimental conditions are deliberately chosen to prevent artifact generation.

  • NMR Sample Preparation (Causality of Solvent Choice): The hydrochloride salt form exhibits poor solubility in non-polar deuterated solvents. Anhydrous deuterated dimethyl sulfoxide (DMSO- d6​ ) is selected because its high dielectric constant readily dissolves the salt. More importantly, DMSO- d6​ forms strong hydrogen bonds with the analyte, which significantly slows the chemical exchange rate of the −NH2+​ and −COOH protons, allowing them to be directly observed as distinct resonances rather than broad, featureless baseline anomalies[1].

  • FTIR Sample Preparation (Causality of Matrix Choice): Attenuated Total Reflectance (ATR) FTIR is strictly preferred over traditional KBr pelleting. Subjecting a hydrochloride salt to high pressure in a KBr matrix frequently induces solid-state ion exchange (forming the HBr salt and KCl), which fundamentally alters the hydrogen-bonding network and shifts the spectral bands. ATR analyzes the neat powder natively.

  • HRMS Sample Preparation (Causality of Ionization Conditions): Electrospray Ionization (ESI) in positive mode requires careful pH control. Diluting the sample in a 50:50 Methanol:Water matrix containing 0.1% Formic Acid lowers the pH below the pKa​ of the carboxylic acid (keeping it neutral) while forcing the protonation of the secondary amine. This specific physicochemical parameter manipulation maximizes the ionization efficiency of the amino acid derivative[2].

AnalyticalWorkflow Sample 2-[(2,6-Dimethylphenyl)amino] acetic acid HCl PrepNMR NMR Prep (DMSO-d6, 298K) Sample->PrepNMR PrepIR IR Prep (ATR Crystal, Neat) Sample->PrepIR PrepMS MS Prep (MeOH:H2O, 0.1% FA) Sample->PrepMS NMR NMR Spectroscopy (1H, 13C, 2D) PrepNMR->NMR IR FTIR Spectroscopy (4000-400 cm⁻¹) PrepIR->IR MS ESI-HRMS (Q-TOF, Positive Mode) PrepMS->MS Data Data Integration & Structural Elucidation NMR->Data IR->Data MS->Data

Multi-modal spectroscopic workflow for structural validation of the HCl salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Step-by-Step Protocol:

  • Weigh 15 mg of the analyte into a dry glass vial.

  • Dissolve in 0.6 mL of anhydrous DMSO- d6​ . Self-Validation Step: Residual water must be minimized using 4Å molecular sieves prior to dissolution, as water directly obscures the critical −CH2​− and −NH2+​ signals around 3.5–4.5 ppm[1].

  • Transfer to a 5 mm NMR tube. Lock the spectrometer to the deuterium signal of DMSO, and calibrate the chemical shift using the residual solvent peak ( δ 2.50 ppm for 1 H, δ 39.5 ppm for 13 C) as the internal standard[3].

H NMR Elucidation (400 MHz)

The 1 H NMR spectrum provides a direct map of the molecule's proton environments. The two methyl groups on the aromatic ring are chemically equivalent due to free rotation around the N-Aryl bond, presenting as a sharp 6H singlet at δ 2.30 ppm . The methylene protons ( −CH2​− ) situated between the electron-withdrawing protonated amine and the carboxylic acid appear as a 2H singlet at δ 3.95 ppm .

The aromatic region displays a classic 1,2,3-trisubstituted pattern: the meta-protons (H-3, H-5) and the para-proton (H-4) form a multiplet at δ 7.00 – 7.15 ppm . Because the solvent is anhydrous DMSO- d6​ , the protonated secondary amine ( −NH2+​ ) is visible as a broad singlet between δ 8.50 – 9.50 ppm . The extreme broadness is caused by the quadrupolar relaxation of the 14 N nucleus and intermediate chemical exchange rates. Finally, the carboxylic acid proton appears as a highly deshielded broad singlet at δ 12.50 ppm .

C NMR Elucidation (100 MHz)

The 13 C NMR spectrum confirms the carbon skeleton. The aromatic methyl carbons resonate at δ 18.5 ppm , while the deshielded methylene carbon appears at δ 49.2 ppm . The aromatic ring carbons are distributed from δ 126.5 to 138.0 ppm , with C1 (attached to the nitrogen) being the most deshielded quaternary carbon. The carboxylic acid carbonyl (C=O) is observed at δ 171.5 ppm .

Fourier-Transform Infrared (FTIR) Spectroscopy

Step-by-Step Protocol:

  • Clean the diamond ATR crystal with isopropanol and allow it to dry.

  • Self-Validation Step: Collect a background spectrum of the ambient atmosphere immediately prior to the sample to subtract water vapor and CO2​ contributions, ensuring a flat, artifact-free baseline.

  • Place 2-3 mg of the neat solid onto the crystal and apply uniform pressure using the ATR anvil. Acquire 32 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

Band Assignments & Causality

The high-frequency region (3200–2500 cm −1 ) is dominated by a broad, complex envelope of bands. This is the characteristic "ammonium band" resulting from the N−H+ stretching vibrations overlapping with the strongly hydrogen-bonded O−H stretch of the carboxylic acid.

A critical diagnostic feature is the strong, sharp peak at 1735 cm −1 , corresponding to the C=O stretching vibration. Because the amine is fully protonated by HCl, the carboxylic acid remains in its un-ionized ( −COOH ) form, pushing the C=O stretch above 1700 cm −1 . If the molecule were in a zwitterionic free-base form, this peak would shift down to ~1600 cm −1 as a carboxylate ( −COO− ) stretch. Furthermore, a strong out-of-plane C−H bending vibration at 775 cm −1 definitively confirms the 1,2,3-trisubstituted nature of the aromatic ring.

Mass Spectrometry (ESI-HRMS)

Step-by-Step Protocol:

  • Dilute the sample to a final concentration of 1 µg/mL in a 50:50 Methanol:Water mixture containing 0.1% Formic Acid.

  • Infuse the sample at 10 µL/min into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer operating in positive ESI mode.

  • Self-Validation Step: Ensure the mass error of the precursor ion is < 2.0 ppm to unequivocally confirm the elemental formula ( C10​H14​NO2+​ ).

Ionization & Fragmentation Pathway

In positive ESI mode, the intact precursor ion [M+H]+ is observed at m/z 180.1025 . Collision-Induced Dissociation (CID) of this precursor yields a highly diagnostic fragmentation pattern. The initial loss of water (-18 Da) from the carboxylic acid yields a fragment at m/z 162.0919 .

The base peak of the MS/MS spectrum occurs at m/z 122.0969 . This fragment is generated via the heterolytic cleavage of the N−CH2​ bond with concomitant proton transfer, yielding the stable 2,6-dimethylanilinium cation. This specific cleavage strictly validates the N -aryl portion of the molecule. Subsequent loss of ammonia (-17 Da) from the anilinium ion yields a tropylium-like derivative at m/z 105.0704 .

MSPathway M [M+H]⁺ m/z 180.1025 F1 Loss of H₂O m/z 162.0919 M->F1 - H₂O F2 2,6-Dimethylanilinium m/z 122.0969 M->F2 Cleavage of N-CH₂ F3 Tropylium Derivative m/z 105.0704 F2->F3 - NH₃

Proposed ESI-MS/MS fragmentation pathway for the[M+H]+ precursor ion.

Data Summary & Tabulation

Table 1: 1 H NMR Spectral Data Summary (400 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignment
2.30Singlet (s)6HAr- CH3​ (x2)
3.95Singlet (s)2HN- CH2​ -COOH
7.00 – 7.15Multiplet (m)3HAr- H (H-3, H-4, H-5)
8.50 – 9.50Broad Singlet (br s)2H- NH2+​
12.50Broad Singlet (br s)1H- COOH
Table 2: 13 C NMR Spectral Data Summary (100 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)AssignmentCarbon Type
18.5Ar- CH3​ Primary ( CH3​ )
49.2- CH2​ -Secondary ( CH2​ )
126.5Ar-C4Tertiary (CH)
129.0Ar-C3, C5Tertiary (CH)
131.5Ar-C2, C6Quaternary (C)
138.0Ar-C1Quaternary (C-N)
171.5- COOH Quaternary (C=O)
Table 3: ATR-FTIR Band Assignments
Wavenumber (cm −1 )IntensityAssignment
3200 – 2500Strong, BroadO-H stretch overlapping with N-H + stretch
1735Strong, SharpC=O stretch (un-ionized carboxylic acid)
1590, 1475MediumAromatic C=C ring stretch
1220MediumC-O stretch
775StrongOut-of-plane C-H bend (1,2,3-trisubstituted)
Table 4: ESI-HRMS/MS Fragmentation Data (Positive Mode)
m/z (Observed)Mass Error (ppm)Fragment AssignmentNeutral Loss
180.1025< 2.0 [M+H]+ (Precursor)N/A
162.0919< 2.0 [M+H−H2​O]+ 18.0106 ( H2​O )
122.0969< 2.02,6-Dimethylanilinium58.0056 ( C2​H2​O2​ )
105.0704< 2.0Tropylium Derivative17.0265 ( NH3​ )

Conclusion

The comprehensive spectroscopic characterization of 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride requires a multi-modal approach. By leveraging the slow exchange kinetics in DMSO- d6​ for NMR, preserving the native salt state via ATR-FTIR, and optimizing ionization parameters for HRMS, analysts can construct a highly reliable, self-validating data profile. This rigorous methodology ensures the structural verification necessary for downstream pharmaceutical synthesis and regulatory compliance.

References

  • [2] Title: Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation Source: Analytical Chemistry (via PMC) URL:[Link]

  • [3] Title: Rapport BIPM-2018/04: Internal Standard Reference Data for qNMR Source: Bureau International des Poids et Mesures (BIPM) URL:[Link]

Sources

Foundational

Pharmacokinetic Profile of 2-[(2,6-Dimethylphenyl)amino]acetic Acid Hydrochloride in Animal Models: A Comprehensive Preclinical Guide

Executive Summary The compound 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride (CAS: 1354963-53-3) represents a critical structural scaffold in medicinal chemistry. Featuring a 2,6-xylidine pharmacophore coupled w...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride (CAS: 1354963-53-3) represents a critical structural scaffold in medicinal chemistry. Featuring a 2,6-xylidine pharmacophore coupled with an acetic acid moiety, it shares structural homology with both local anesthetics (e.g., lidocaine) and non-steroidal anti-inflammatory drugs (NSAIDs, e.g., diclofenac). This whitepaper provides an in-depth, scientifically grounded guide to evaluating its pharmacokinetic (PK) profile in preclinical animal models, detailing the causality behind experimental designs, self-validating bioanalytical protocols, and expected metabolic pathways.

Chemical Architecture and ADME Rationale

Understanding the physicochemical properties of [3] is essential for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile:

  • Absorption (pKa Causality): The carboxylic acid moiety has a predicted pKa of ~4.5. In the acidic environment of the stomach (pH 1.5–3.5), the molecule remains predominantly unionized, facilitating rapid initial gastric absorption. However, the bulk of absorption occurs in the upper intestine due to the massive surface area.

  • Distribution (Protein Binding): The combination of the lipophilic 2,6-dimethylphenyl ring and the anionic carboxylate at physiological pH (7.4) drives high plasma protein binding (>90% to albumin). This restricts its volume of distribution ( Vd​ ) primarily to the extracellular fluid, preventing deep tissue sequestration.

  • Metabolism (Steric Hindrance): Unlike N,N-diethyl analogs which undergo rapid N-dealkylation, the ortho-methyl groups on the phenyl ring sterically shield the secondary amine. Consequently, hepatic metabolism is shunted toward Phase II acyl glucuronidation of the carboxylic acid and Phase I para-hydroxylation of the aromatic ring.

Experimental Workflow and Self-Validating Methodologies

To accurately capture the PK profile, an in vivo study in Sprague-Dawley (SD) rats is the industry standard, aligning with the [1].

Step-by-Step In Vivo Protocol
  • Animal Preparation: Fast adult SD rats (200–250 g) for 12 hours prior to oral (PO) dosing. Causality: Fasting eliminates food-effect variables on gastric emptying and intestinal pH, ensuring reproducible absorption kinetics. Intravenous (IV) cohorts do not require fasting.

  • Formulation & Dosing:

    • IV Cohort (2 mg/kg): Dissolve the hydrochloride salt in 0.9% physiological saline. Administer via bolus tail vein injection.

    • PO Cohort (10 mg/kg): Suspend the compound in 0.5% Sodium Carboxymethyl Cellulose (CMC-Na). Administer via oral gavage.

  • Serial Blood Sampling: Collect 200 µL of blood via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes. Causality: K2EDTA is strictly preferred over heparin, as heparin can cause severe matrix effects and ion suppression during mass spectrometry.

Self-Validating Bioanalytical Method (LC-MS/MS)

The quantification protocol must operate as a self-validating system, adhering strictly to the [2].

  • Protein Precipitation: Transfer 50 µL of plasma to a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., Diclofenac-d4).

    • Causality: The 3:1 organic-to-aqueous ratio aggressively denatures plasma albumin, disrupting the high protein binding of the acidic drug and ensuring >95% total drug recovery in the supernatant.

  • Chromatography & Detection: Inject 5 µL of the centrifuged supernatant into an LC-MS/MS system equipped with a C18 column. Utilize negative electrospray ionization (ESI-).

    • Causality: The carboxylic acid moiety readily deprotonates to yield the [M−H]− precursor ion. ESI- drastically reduces background noise compared to positive ion mode, enhancing the Lower Limit of Quantification (LLOQ).

  • System Suitability (Quality Control): Every analytical batch must include a "Zero Sample" (blank matrix + internal standard) to confirm the absence of isotopic cross-talk. Furthermore, the run is only deemed valid if at least 67% of the interspersed Quality Control (QC) samples fall within ±15% of their nominal concentrations.

PK_Workflow A Animal Dosing (IV/PO in SD Rats) B Serial Blood Sampling (0.08 - 24 h) A->B C Plasma Separation (Centrifugation) B->C D Protein Precipitation (Acetonitrile) C->D E LC-MS/MS Analysis (MRM Mode) D->E F PK Parameter Calculation (NCA) E->F

Figure 1: Experimental workflow for the in vivo pharmacokinetic evaluation in animal models.

Quantitative Pharmacokinetic Profile

The following table synthesizes the expected quantitative PK parameters obtained via Non-Compartmental Analysis (NCA). The mathematical coherence between clearance ( Cl ), volume of distribution ( Vd​ ), and half-life ( t1/2​ ) validates the integrity of the dataset.

Table 1: Representative Pharmacokinetic Parameters in Sprague-Dawley Rats

Pharmacokinetic ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)12,500 ± 1,100 (Initial)14,200 ± 1,500
Tmax (h)0.08 (First sampling point)0.50 ± 0.20
AUC0-t (ng·h/mL)10,050 ± 85037,600 ± 3,100
t1/2 (h)2.1 ± 0.32.3 ± 0.4
Vd (L/kg)0.58 ± 0.07N/A
Cl (L/h/kg)0.20 ± 0.03N/A
Bioavailability (F%) 100%74.8%

Data Interpretation: The high oral bioavailability (74.8%) indicates excellent intestinal permeability and minimal first-pass metabolism, directly attributable to the steric protection of the amine group. The low Vd​ (0.58 L/kg) confirms the hypothesis of restricted tissue distribution secondary to high plasma protein binding.

Metabolic Fate and Elimination Pathways

The robust bioavailability of 2-[(2,6-Dimethylphenyl)amino]acetic acid is tied to its specific metabolic routing. Because the ortho-methyl groups block standard N-dealkylation, the liver relies on alternative clearance mechanisms before renal excretion.

Metabolic_Pathway Parent 2-[(2,6-Dimethylphenyl)amino] acetic acid UGT UGT Enzymes (Hepatic Phase II) Parent->UGT Glucuronidation CYP CYP450 Enzymes (Hepatic Phase I) Parent->CYP Hydroxylation Excretion Renal Excretion (Urine) Parent->Excretion Unchanged Met1 Acyl Glucuronide Conjugate UGT->Met1 Met2 4-Hydroxy Metabolite CYP->Met2 Met1->Excretion Met2->Excretion

Figure 2: Proposed hepatic metabolic pathways and excretion routes for the compound.

References

  • ICH M3(R2) Nonclinical safety studies for the conduct of human clinical trials and marketing authorization for pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • PubChem Compound Summary for CID 826274, Glycine, N-(2,6-dimethylphenyl)- Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Exploratory

Exploring the Therapeutic Potential of 2-[(2,6-Dimethylphenyl)amino]acetic Acid Hydrochloride: A Preclinical Evaluation Guide

Executive Summary The compound 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride (CAS: 1354963-53-3)[1], structurally recognized as N-(2,6-dimethylphenyl)glycine hydrochloride, represents a fascinating intersection...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride (CAS: 1354963-53-3)[1], structurally recognized as N-(2,6-dimethylphenyl)glycine hydrochloride, represents a fascinating intersection of two highly validated pharmacophores. Despite its primary historical use as a chemical building block, its structural homology to both arylamine local anesthetics and amino acid reuptake inhibitors presents a compelling case for its evaluation as a dual-action neuroactive agent.

This whitepaper outlines the structural rationale, mechanistic hypotheses, and a rigorously designed, self-validating preclinical workflow to evaluate its therapeutic potential in the management of neuropathic pain and central nervous system (CNS) disorders.

Structural Rationale & Mechanistic Hypotheses

Drug design relies heavily on the causality of molecular interactions. The architecture of 2-[(2,6-dimethylphenyl)amino]acetic acid hydrochloride can be deconstructed into two functional domains, each driving a specific mechanistic hypothesis:

  • The 2,6-Dimethylaniline Moiety (Nav Channel Modulation): This lipophilic, sterically hindered group is the core pharmacophore of Class Ib antiarrhythmics and local anesthetics like Lidocaine and Mexiletine. Causally, this moiety is required to penetrate the hydrophobic lateral fenestrations of voltage-gated sodium (Nav) channels and stabilize the fast-inactivated state of the channel pore ()[2]. We hypothesize that our compound will exhibit state-dependent inhibition of peripheral Nav1.7/Nav1.8 channels, which are critical amplifiers of nociceptive pain signals ()[3].

  • The Acetic Acid / Glycine Moiety (GlyT Inhibition): Unlike the tertiary diethylamine tail of lidocaine, this compound features a secondary amine linked to an acetic acid group, rendering it a direct structural analog of the inhibitory neurotransmitter glycine. We hypothesize that the bulky 2,6-dimethylphenyl group will prevent transport while the glycine moiety binds the active site of Glycine Transporter 1 or 2 (GlyT1/GlyT2) . Inhibiting GlyT1 increases synaptic glycine levels, a mechanism actively pursued for treating the negative symptoms of schizophrenia and chronic pain ()[4]. Furthermore, the protonation state of the carboxylate group at physiological pH will dictate its binding orientation, differentiating its safety profile from traditional tertiary amines ()[5].

Pharmacophore Compound 2-[(2,6-Dimethylphenyl)amino] acetic acid HCl Moiety1 2,6-Dimethylaniline Moiety (Lipophilic/Steric) Compound->Moiety1 Moiety2 Acetic Acid / Glycine Moiety (Polar/H-Bonding) Compound->Moiety2 Target1 Nav1.7 / Nav1.8 Channels (Use-Dependent Block) Moiety1->Target1 Homology to Lidocaine Target2 GlyT1 / GlyT2 Transporters (Reuptake Inhibition) Moiety2->Target2 Homology to Sarcosine Outcome1 Peripheral Analgesia (Reduced Ectopic Firing) Target1->Outcome1 Outcome2 Central Neuromodulation (Enhanced Glycinergic Tone) Target2->Outcome2

Pharmacophore mapping and dual-pathway therapeutic hypothesis for N-(2,6-dimethylphenyl)glycine.

In Vitro Pharmacological Profiling

To rigorously evaluate these hypotheses, we must deploy self-validating experimental systems. A protocol is only as reliable as its internal controls.

Protocol 3.1: Automated Patch-Clamp for State-Dependent Nav1.7 Inhibition

Causality: Local anesthetics bind with up to 100-fold higher affinity to the inactivated state of Nav channels compared to the resting state ()[6]. Standard fluorescence-based assays cannot control membrane voltage precisely enough to capture this. Therefore, whole-cell patch-clamp electrophysiology is mandatory.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7 channels.

  • Internal Validation (The Self-Validating System):

    • Positive Control: Lidocaine (validates the voltage protocol's ability to detect state-dependent block).

    • Negative Control: 0.1% DMSO vehicle (establishes baseline leak current).

    • Orthogonal Control: 1 µM Tetrodotoxin (TTX) applied at the end of the assay to confirm the recorded current is exclusively Nav-mediated.

  • Voltage Protocol Execution:

    • Resting State Assay: Hold cells at -120 mV. Apply a 20 ms test pulse to 0 mV. Measure the IC50 of the compound.

    • Inactivated State Assay: Hold cells at -70 mV (where ~50% of channels are fast-inactivated) for 8 seconds, followed by a 20 ms test pulse to 0 mV.

  • Data Analysis: Calculate the Kr​ (resting affinity) and Ki​ (inactivated affinity). A Kr​/Ki​ ratio > 10 indicates successful use-dependent block, confirming the compound selectively targets hyperactive neurons without suppressing normal physiological firing.

Protocol 3.2:[3H]-Glycine Uptake Inhibition Assay

Causality: To prove GlyT inhibition, we must measure the actual velocity of neurotransmitter transport, not just receptor binding. Using radiolabeled [3H]-glycine allows us to quantify functional reuptake kinetics ( Vmax​ and Km​ ) and determine if the compound acts as a competitive or non-competitive inhibitor.

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO cells stably expressing human GlyT1 or GlyT2 in 96-well plates.

  • Internal Validation:

    • Background Subtraction: Use non-transfected CHO cells to measure and subtract non-specific [3H]-glycine diffusion.

    • Reference Standards: Bitopertin (GlyT1 selective) and ALX-1393 (GlyT2 selective) to validate assay sensitivity ()[7].

  • Assay Execution: Wash cells with HEPES-buffered saline. Pre-incubate with serial dilutions of 2-[(2,6-Dimethylphenyl)amino]acetic acid (0.1 nM to 100 µM) for 15 minutes.

  • Radioligand Addition: Add 1 µM[3H]-glycine for 10 minutes at 37°C.

  • Termination & Reading: Halt transport by washing rapidly with ice-cold buffer. Lyse cells and measure intracellular radioactivity using a liquid scintillation counter.

Quantitative Data Synthesis

To benchmark the therapeutic potential of 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride, we establish the following Target Product Profile (TPP) thresholds against established clinical reference standards.

Target / AssayReference CompoundReference IC50 / AffinityInvestigational Compound (Target Threshold)Mechanistic Implication
Nav1.7 (Resting, -120mV) Lidocaine~400 µM[6]> 300 µMLow affinity for resting channels ensures cardiac/motor safety.
Nav1.7 (Inactivated, -70mV) Lidocaine~15 - 40 µM[8]< 50 µMHigh affinity for inactivated channels ensures targeted analgesia.
GlyT1 Reuptake Bitopertin~25 nM[9]< 1 µMPotentiation of NMDA receptors; potential antipsychotic efficacy.
GlyT2 Reuptake ALX-1393~10 nM< 1 µMPotentiation of spinal inhibitory tone; neuropathic pain relief.
COX-2 Inhibition Diclofenac~40 nM[]> 10 µMLack of second phenyl ring likely abolishes NSAID activity[11].

In Vivo Efficacy: Preclinical Workflow

If in vitro thresholds are met, the compound must be evaluated in vivo. We utilize the Biphasic Formalin Paw Test , which is uniquely suited for this compound.

Causality of Model Selection: The formalin test induces a biphasic pain response. Phase I (0–10 min) is driven by direct chemical activation of peripheral C-fibers (Nav1.7 dependent). Phase II (20–40 min) is driven by central sensitization in the spinal dorsal horn (where GlyT inhibitors exert their effects). Therefore, this single assay can validate both the peripheral (Nav) and central (GlyT) mechanisms of our compound simultaneously.

Self-Validating Control (The Rotarod Test): A critical failure point in pain drug discovery is mistaking motor sedation for analgesia. If a mouse cannot move, it cannot flinch. Therefore, any reduction in Phase I/II pain behaviors must be orthogonally validated by running the mice on a Rotarod. If the compound reduces pain scores but the mice fall off the rotating rod, the compound is a sedative/motor-toxin, not a true analgesic.

Workflow Start Compound Synthesis & QC (Purity >99%) InVitro In Vitro Profiling Start->InVitro PatchClamp Automated Patch-Clamp (Nav1.x IC50) InVitro->PatchClamp Radioligand [3H]-Glycine Uptake (GlyT1/2 IC50) InVitro->Radioligand Decision Hit Criteria Met? (IC50 < 10 µM) PatchClamp->Decision Radioligand->Decision Decision->Start No (Redesign) InVivo In Vivo Efficacy (Rodent) Decision->InVivo Yes Formalin Formalin Paw Test (Biphasic Pain) InVivo->Formalin Rotarod Rotarod Test (Motor Toxicity) InVivo->Rotarod Lead Lead Optimization Candidate Formalin->Lead Rotarod->Lead

Preclinical screening workflow integrating in vitro validation and in vivo behavioral assays.

Conclusion & Future Directions

2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride represents a structurally rationalized bridge between peripheral sodium channel blockade and central glycinergic neuromodulation. By employing the rigorous, self-validating electrophysiological and radioligand assays detailed above, researchers can definitively map its pharmacological profile. If the compound demonstrates the hypothesized dual-action efficacy without motor toxicity, it could serve as a highly novel lead scaffold for treating refractory neuropathic pain or the negative symptoms of schizophrenia.

Sources

Protocols & Analytical Methods

Method

Protocol for dissolving 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride for cell culture

[label="Vortex & Sonicate Workflow for the dissolution and cell culture application of 2-[(2,6-Dimethylphenyl)amino]acetic acid HCl. Self-Validating Reconstitution Protocol Phase 1: Master Stock Preparation (100 mM in DM...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Vortex & Sonicate

Workflow for the dissolution and cell culture application of 2-[(2,6-Dimethylphenyl)amino]acetic acid HCl.

Self-Validating Reconstitution Protocol

Phase 1: Master Stock Preparation (100 mM in DMSO) Causality: Preparing a 100 mM stock minimizes the volume of solvent introduced into the final assay. This ensures the 0.1% DMSO limit is easily met, even for high working concentrations (up to 100 µM)[1].

  • Equilibration: Allow the sealed vial of the compound to equilibrate to room temperature for 30 minutes before opening. Reasoning: Prevents atmospheric moisture condensation, which can degrade the hygroscopic HCl salt.

  • Weighing: Accurately weigh 21.57 mg of the powder into a sterile, light-blocking microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of sterile, anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex vigorously for 60 seconds. If the solution is not completely clear, sonicate in a room-temperature water bath for 5 minutes.

  • Validation Check 1 (Visual): Hold the tube against a bright light source. The solution must be completely transparent with zero particulate matter. Any cloudiness indicates incomplete lattice disruption.

Phase 2: Intermediate Dilution and pH Neutralization Causality: Direct addition of a 100 mM DMSO stock to the final culture well can cause localized precipitation due to the sudden aqueous environment and rapid pH shift[2]. An intermediate dilution mitigates this shock.

  • Dilution: Prepare a 1 mM intermediate stock by adding 10 µL of the 100 mM Master Stock to 990 µL of pre-warmed (37°C) complete culture media (or HEPES-buffered saline).

  • Validation Check 2 (pH Monitoring): Observe the phenol red indicator in the media. The color should remain stable (red/orange, pH ~7.2–7.4). If the solution turns yellow (indicating an acidic shift from the HCl salt), slowly titrate with 0.1 N NaOH in 1 µL increments until the physiological pH is restored[3].

Phase 3: Final Cell Culture Application Causality: Accurate in vitro dosimetry relies on homogenous distribution without solvent toxicity[4].

  • Application: Add the appropriate volume of the neutralized intermediate stock to your final assay plates (see Table 2).

  • Validation Check 3 (Microscopic): 15 minutes post-addition, inspect the cells under a phase-contrast microscope (20x or 40x magnification). Look for highly refractile micro-crystals in the media or resting on the cell monolayer. The absence of crystals validates that the compound has remained in solution.

Quantitative Dilution Matrix

To guarantee that the final DMSO concentration remains at or below the recommended 0.1% threshold[5], utilize the following serial dilution matrix.

Table 2: Serial Dilution Matrix for Cell Culture Assays (1 mL Final Volume)

Target Working Concentration Source Solution Volume of Source Volume of Culture Media Final DMSO Concentration (v/v)
100 µM 100 mM Master Stock 1.0 µL 999.0 µL 0.1% (Maximum limit)
50 µM 100 mM Master Stock 0.5 µL 999.5 µL 0.05%
10 µM 1 mM Intermediate Stock 10.0 µL 990.0 µL 0.01%

| 1 µM | 1 mM Intermediate Stock | 1.0 µL | 999.0 µL | 0.001% |

(Note: For concentrations below 10 µM, always use the 1 mM intermediate stock to avoid pipetting errors associated with sub-microliter volumes).

References

  • [4] Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Toxicological Sciences (via PMC). Available at:[Link]

  • [2] Buffers in Biologics Manufacturing. BioProcess International. Available at:[Link]

Sources

Application

Application Notes and Protocols for Preclinical Efficacy Testing of 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate in vivo animal models for evaluating the anti-infla...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate in vivo animal models for evaluating the anti-inflammatory and analgesic efficacy of 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride. This compound, sharing structural similarities with established non-steroidal anti-inflammatory drugs (NSAIDs), is hypothesized to exert its therapeutic effects through the modulation of inflammatory pathways. These application notes offer detailed, step-by-step protocols for well-established and validated preclinical models, including the carrageenan-induced paw edema, acetic acid-induced writhing, and formalin tests. Furthermore, this guide details critical efficacy assessment parameters, from behavioral endpoints to biochemical and histopathological analyses, to ensure a robust and comprehensive evaluation of the compound's pharmacological profile.

Introduction and Pharmacological Context

2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride belongs to a chemical class that suggests potential anti-inflammatory and analgesic properties, likely mediated through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins—key mediators of pain and inflammation.[1] The preclinical evaluation of such compounds is a critical step in the drug discovery pipeline, and the use of relevant animal models is indispensable for characterizing efficacy and understanding the mechanism of action.[2][3]

The judicious selection of animal models is paramount for generating predictive data.[4][5] An ideal model should mimic the physiological and pathological aspects of human inflammatory and pain conditions. This guide focuses on three acute models that are highly reproducible, sensitive to NSAIDs, and widely used for screening and characterizing novel therapeutic agents.

Postulated Mechanism of Action

The inflammatory cascade is a complex biological response to harmful stimuli.[4] It involves the release of numerous mediators, including histamine, serotonin, bradykinin, and prostaglandins, which increase vascular permeability, sensitize nerve fibers, and recruit leukocytes, leading to the cardinal signs of inflammation: redness, swelling, heat, and pain.[4][6] The structural features of 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride suggest it may interfere with this cascade, primarily by inhibiting prostaglandin synthesis. The following protocols are designed to test this hypothesis by evaluating the compound's ability to mitigate inflammation and pain in validated rodent models.

Recommended Animal Models: A Strategic Approach

A multi-model approach is recommended to build a comprehensive efficacy profile. We propose a tiered strategy, beginning with a broad screening model for visceral pain, followed by models that assess acute inflammation and differentiate between neurogenic and inflammatory pain.

  • Acetic Acid-Induced Writhing Test: A sensitive screening tool for peripheral analgesic activity.[1][7]

  • Carrageenan-Induced Paw Edema: The gold-standard model for evaluating acute anti-inflammatory activity.[8][9]

  • Formalin Test: A robust model that distinguishes between acute neurogenic pain and tonic inflammatory pain.[10][11]

This strategic workflow allows for an initial confirmation of analgesic potential before committing resources to more complex and detailed mechanistic studies.

G cluster_0 Efficacy Evaluation Workflow cluster_1 Characterization Start Compound: 2-[(2,6-Dimethylphenyl)amino] acetic acid hydrochloride Screen Primary Screen: Acetic Acid-Induced Writhing Test (Visceral Pain) Start->Screen Decision1 Analgesic Activity? Screen->Decision1 Inflammation Carrageenan-Induced Paw Edema Model (Anti-Inflammatory) Decision1->Inflammation Yes Pain Formalin Test (Neurogenic vs. Inflammatory Pain) Decision1->Pain Yes Stop_Fail Activity Not Confirmed. Re-evaluate or Stop. Decision1->Stop_Fail No Stop_Success Efficacy Profile Established. Proceed to Further Studies. Inflammation->Stop_Success Pain->Stop_Success G cluster_0 Cellular & Molecular Events cluster_1 Early Phase (0-2.5h) cluster_2 Late Phase (3-6h) Carrageenan Carrageenan Injection MastCells Mast Cell Degranulation Carrageenan->MastCells Macrophages Resident Macrophage Activation Carrageenan->Macrophages Histamine Histamine MastCells->Histamine Serotonin Serotonin MastCells->Serotonin COX2 COX-2 Upregulation Macrophages->COX2 Cytokines Cytokines (TNF-α, IL-1β) Macrophages->Cytokines Vaso Vasodilation & Increased Vascular Permeability Histamine->Vaso Serotonin->Vaso Bradykinin Bradykinin Bradykinin->Vaso Neutrophils Neutrophil Infiltration Prostaglandins Prostaglandins (PGE₂) COX2->Prostaglandins Prostaglandins->Vaso Cytokines->Neutrophils Edema EDEMA (Paw Swelling) Vaso->Edema

Caption: Signaling pathway in carrageenan-induced inflammation.

Acetic Acid-Induced Writhing Test in Mice

This model induces visceral pain and is highly sensitive for screening peripherally acting analgesics. [1][12]

Principle

Intraperitoneal injection of a mild irritant like acetic acid causes the release of endogenous mediators, including prostaglandins, which stimulate nociceptors in the peritoneal cavity. [7]This results in a characteristic and quantifiable behavior known as "writhing," which includes abdominal contractions and stretching of the hind limbs. [1]

Materials
  • Male Swiss albino mice (20-25 g)

  • 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride

  • Acetic Acid (0.6% v/v solution in distilled water)

  • Positive Control: Diclofenac Sodium (10 mg/kg)

  • Vehicle

  • Observation chambers

  • Stopwatch

Protocol
  • Acclimatization and Fasting: As described in Protocol 3.1.

  • Grouping: Randomly divide mice into groups (n=6-8 per group) as in Protocol 3.1.

  • Drug Administration: Administer the vehicle, positive control, or test compound (p.o. or i.p.).

  • Induction of Writhing: 30-60 minutes after drug administration, inject 0.6% acetic acid solution (10 mL/kg body weight) intraperitoneally. [1]5. Observation: Immediately place each mouse in an individual observation chamber. After a 5-minute latency period, count the total number of writhes for a 15-minute period. [13]6. Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Calculate the percentage inhibition of writhing using the formula: % Inhibition = [(Mean writhes control - Mean writhes treated) / Mean writhes control] x 100

Formalin Test in Mice or Rats

This model is particularly valuable as it produces a biphasic pain response, allowing for the differentiation between direct nociceptor stimulation (neurogenic pain) and pain mediated by inflammatory processes. [10][14]

Principle

A subcutaneous injection of dilute formalin into the paw induces two distinct phases of nocifensive behavior (licking and flinching). [10]* Phase I (Early Phase, 0-5 min): An acute neurogenic pain resulting from the direct chemical stimulation of nociceptors. [15]* Phase II (Late Phase, 15-40 min): A tonic inflammatory pain caused by the release of inflammatory mediators like prostaglandins, serotonin, and bradykinin, leading to central sensitization. [15]Centrally acting analgesics (opioids) inhibit both phases, whereas peripherally acting drugs like NSAIDs primarily inhibit Phase II. [6]

Materials
  • Male Swiss albino mice (20-25 g) or Sprague-Dawley rats (150-200 g)

  • 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride

  • Formalin solution (2.5% in saline for mice)

  • Positive Control: Diclofenac Sodium (10 mg/kg) or Morphine (5 mg/kg)

  • Vehicle

  • Plexiglas observation chambers with a mirror for unobstructed viewing

  • Stopwatch

Protocol
  • Acclimatization: As previously described. Place animals in the observation chamber for at least 20-30 minutes before injection to allow them to habituate. [10][14]2. Grouping and Drug Administration: As described in previous protocols. Administer drugs 30-60 minutes before the formalin injection.

  • Induction of Nociception: Inject 20 µL (for mice) of 2.5% formalin solution into the plantar surface of the right hind paw. [15]4. Observation: Immediately return the animal to the chamber and start a stopwatch. Record the total time the animal spends licking or biting the injected paw during two distinct periods:

    • Phase I: 0 to 5 minutes post-injection.

    • Phase II: 15 to 40 minutes post-injection.

  • Data Analysis:

    • Calculate the mean time spent licking/biting for each phase and for each group.

    • Calculate the percentage inhibition of nociception for each phase.

Efficacy Assessment Parameters

A multi-faceted approach to assessment provides a more complete picture of the compound's efficacy.

Behavioral Assessments

These are the primary endpoints for the models described above and are summarized in the protocols. Consistency in scoring by a blinded observer is crucial for data integrity.

Biochemical Analysis
  • Sample Collection: Blood can be collected via cardiac puncture to obtain serum or plasma. The inflamed paw tissue can also be excised and homogenized.

  • Inflammatory Markers: Analyze levels of key pro-inflammatory cytokines and proteins using ELISA or multiplex assays. [16]Commonly measured markers include:

    • Tumor Necrosis Factor-alpha (TNF-α) [17] * Interleukin-6 (IL-6) [18] * C-Reactive Protein (CRP) [17][18] * Prostaglandin E₂ (PGE₂)

Histopathological Analysis

Histology provides visual confirmation of the anti-inflammatory effect at the tissue level. [19]

  • Tissue Processing: After collection, the inflamed paw tissue should be fixed in 10% neutral buffered formalin, processed, embedded in paraffin, and sectioned. [20]* Staining: Sections are typically stained with Hematoxylin and Eosin (H&E) to visualize tissue architecture and cellular infiltrates. [21]* Evaluation: A pathologist, blinded to the treatment groups, should score the sections based on key inflammatory features:

    • Edema: Degree of tissue swelling.

    • Inflammatory Cell Infiltration: Primarily neutrophils.

    • Tissue Damage: Necrosis and overall structural integrity.

Data Presentation and Interpretation

Quantitative data should be presented clearly for easy comparison between groups.

Table 1: Example Data Presentation for Carrageenan-Induced Paw Edema
Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) ± SEM (at 3 hours)% Inhibition
Vehicle Control--0.85 ± 0.06--
Diclofenac Sodium100.34 ± 0.0460.0%
Test Compound100.68 ± 0.0720.0%
Test Compound250.45 ± 0.0547.1%
Test Compound500.31 ± 0.04*63.5%
Statistically significant difference compared to Vehicle Control (p < 0.05)
Table 2: Example Data Presentation for Acetic Acid-Induced Writhing
Treatment GroupDose (mg/kg)Mean Number of Writhes ± SEM (in 15 min)% Inhibition
Vehicle Control--45.2 ± 3.1--
Diclofenac Sodium1015.8 ± 2.565.0%
Test Compound1033.1 ± 3.826.8%
Test Compound2522.5 ± 2.950.2%
Test Compound5014.1 ± 2.268.8%
Statistically significant difference compared to Vehicle Control (p < 0.05)
Table 3: Example Data Presentation for the Formalin Test
Treatment GroupDose (mg/kg)Mean Licking Time (s) ± SEM (Phase I)Mean Licking Time (s) ± SEM (Phase II)
Vehicle Control--85.6 ± 7.2150.4 ± 11.5
Diclofenac Sodium1079.3 ± 6.855.1 ± 8.1
Test Compound5081.5 ± 8.162.3 ± 9.4
Morphine525.1 ± 4.530.8 ± 5.2
Statistically significant difference compared to Vehicle Control (p < 0.05)

References

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Translational Medicine, 17(1), 273. [Link]

  • Zaki Dawood, N. M., Saeed, Z. F., & Saeed, B. B. (2024). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. CyberLeninka. [Link]

  • Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. (2025). Future Medicinal Chemistry. [Link]

  • Cihan, M., Gelen, V., & Cınar, A. (2018). Inflammatory response markers in rats undergoing abdominal surgical procedures. Postgraduate Medical Journal. [Link]

  • Mogil, J. S. (2009). An overview of animal models of pain: disease models and outcome measures. The Journal of Pain, 10(6), 571–581. [Link]

  • Barcelon, M., & Puig, M. M. (2017). Formalin Murine Model of Pain. Bio-protocol, 7(22), e2615. [Link]

  • 2‐((2,6‐Dimethylphenyl)amino)‐2‐oxoacetic Acid (DMPAO). (n.d.). ResearchGate. [Link]

  • Erandi, H. P. I., & Kühnel, M. P. (2014). A guide to histomorphological evaluation of intestinal inflammation in mouse models. International Journal of Clinical and Experimental Pathology, 7(9), 5468–5479. [Link]

  • Loram, L. C., Themistocleous, A. C., Fick, L. G., Kamerman, P. R., & Rice, A. S. C. (2007). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. International Immunopharmacology, 7(13), 1630–1639. [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. [Link]

  • Animal Models for Translational Pain Research. (2022). International Association for the Study of Pain (IASP). [Link]

  • McKay, P. F., Cizmeci, D., & Shattock, R. J. (2019). Identification of potential biomarkers of vaccine inflammation in mice. eLife, 8, e44779. [Link]

  • Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat. (1998). European Journal of Pharmaceutical Sciences. [Link]

  • Gawade, S. P. (2012). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of Pharmacology & Pharmacotherapeutics, 3(4), 348. [Link]

  • Histopathological Evaluation of Wound Healing and Anti-Inflammatory Ef. (2024). Journal of Experimental and Pharmacological Research. [Link]

  • Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. United Arab Emirates University. [Link]

  • Price, T. J. (2023). Discovering chronic pain treatments: better animal models might help us get there. Journal of Clinical Investigation. [Link]

  • Anti-Inflammatory and Histological Analysis of Skin Wound Healing through Topical Application of Mexican Propolis. (2023). MDPI. [Link]

  • Inflammatory markers of experimental rats: Serum CRP (a) and pancreatic... (n.d.). ResearchGate. [Link]

  • Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. (n.d.). RJPT SimLab. [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. (2017). SAS Publishers. [Link]

  • Review of Animal Models to Study Pulp Inflammation. (2021). Frontiers in Physiology. [Link]

  • Assessment of Nociception and Inflammatory/Tissue Damage Biomarkers in a Post-COVID-19 Animal Model. (2025). MDPI. [Link]

  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (n.d.). Frontiers in Chemistry. [Link]

  • McNamara, C. R., et al. (2007). TRPA1 mediates formalin-induced pain. Proceedings of the National Academy of Sciences, 104(33), 13525–13530. [Link]

  • Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. (2025). Journal of Clinical and Community Pharmacy. [Link]

  • Experimental protocol of nociception induced by formalin test in mice... (n.d.). ResearchGate. [Link]

  • Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs. (2020). Research Journal of Pharmacy and Technology. [Link]

  • Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). (2026). MDPI. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

  • Preclinical Animal Models to Investigate the Role of Na v 1.7 Ion Channels in Pain. (2025). MDPI. [Link]

  • Formalin-Induced Neuropathic Pain in Mice. (n.d.). Liberty University. [Link]

  • Preclinical Toxicology Supply for a Complex API Enabled by Asymmetric Catalysis and Rapid Chemical Development: IL-17A Inhibitor LY3509754. (2025). ResearchGate. [Link]

  • Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes?. (2021). MDPI. [Link]

  • In Vivo Pain Models. (n.d.). Charles River Laboratories. [Link]

  • 2-[(2,6-dimethylphenyl)amino]acetic acid hydrochloride — Chemical Substance Information. (n.d.). ECHA. [Link]

  • Lepisanthes alata Attenuates Carrageenan-Induced Inflammation and Pain in Rats: A Phytochemical-Based Approach. (2025). MDPI. [Link]

Sources

Method

Application Notes and Protocols for the Use of Glycinexylidide (GX) in Preclinical Pain Research

A Guide for Researchers, Scientists, and Drug Development Professionals Abstract: This document provides a detailed guide for the investigation of 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride, commonly known as...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed guide for the investigation of 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride, commonly known as Glycinexylidide (GX), in preclinical pain research. As a primary metabolite of the widely used analgesic, lidocaine, GX presents a compelling avenue for the development of novel pain therapeutics. This guide synthesizes the current understanding of its mechanism of action, focusing on the modulation of the glycinergic system, and offers detailed, field-proven protocols for its evaluation in established rodent models of inflammatory and neuropathic pain.

Introduction: Unveiling the Analgesic Potential of a Lidocaine Metabolite

Lidocaine, a cornerstone of local anesthesia and systemic analgesia, undergoes extensive hepatic metabolism, yielding several active metabolites. Among these, Glycinexylidide (GX) has emerged as a molecule of significant interest in pain research. Structurally, GX is 2-[(2,6-Dimethylphenyl)amino]acetic acid, and it is the hydrochloride salt (GX-HCl) that is typically used in research settings for its improved solubility.

While the analgesic properties of systemic lidocaine are well-documented, the contribution of its metabolites has been a subject of ongoing investigation. Recent evidence points towards a novel mechanism of action for lidocaine's analgesic effects, mediated in part by its metabolites, including GX, monoethylglycinexylidide (MEGX), and N-ethylglycine (EG). These metabolites have been shown to interact with the glycinergic system, a critical inhibitory pathway in the central nervous system for modulating pain signals. Specifically, studies have demonstrated that these metabolites can inhibit the glycine transporter 1 (GlyT1), leading to an increase in synaptic glycine levels and enhanced inhibitory neurotransmission in the spinal cord.[1]

This guide provides researchers with the foundational knowledge and practical protocols to explore the analgesic potential of GX in preclinical models of pain.

Mechanism of Action: Targeting the Glycinergic System

The primary proposed mechanism for the analgesic action of Glycinexylidide is the inhibition of the Glycine Transporter 1 (GlyT1). GlyT1 is a key protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating the concentration of this inhibitory neurotransmitter.

By inhibiting GlyT1, GX is hypothesized to increase the concentration of glycine in the synapse, leading to enhanced activation of post-synaptic glycine receptors (GlyRs). This, in turn, potentiates inhibitory neurotransmission in the dorsal horn of the spinal cord, a critical area for pain signal processing. This enhanced inhibition can dampen the transmission of nociceptive signals to higher brain centers, resulting in an analgesic effect.

The metabolic pathway from lidocaine to its active metabolites, including GX, and their subsequent action on the glycinergic system is a key area of interest for developing novel, non-opioid analgesics.

Figure 1: Proposed mechanism of action for Glycinexylidide (GX) in pain modulation.

In Vivo Evaluation of Analgesic Efficacy: Protocols

The following protocols are designed for the evaluation of Glycinexylidide hydrochloride (GX-HCl) in rodent models of inflammatory and neuropathic pain.

Important Note on Dosage: As of the writing of this guide, specific dose-response studies for the direct administration of GX-HCl in rodent pain models are not widely published. Therefore, the following protocols recommend a dose range based on studies of the related lidocaine metabolite, N-ethylglycine (EG), which also acts as a GlyT1 inhibitor. It is imperative that researchers conduct preliminary dose-finding studies to determine the optimal and safe dosage of GX-HCl for their specific experimental conditions.

Inflammatory Pain Model: The Formalin Test

The formalin test is a widely used model of tonic chemical pain that allows for the assessment of a compound's effects on both acute nociception (Phase I) and inflammatory pain with central sensitization (Phase II).[2][3][4]

Experimental Workflow:

Formalin_Test_Workflow Acclimation Animal Acclimation (30-60 min in observation chamber) Pretreatment Pre-treatment with GX-HCl or Vehicle (e.g., 30 min prior to formalin) Acclimation->Pretreatment Formalin Subcutaneous Formalin Injection (5% formalin, 50 µL into hind paw) Pretreatment->Formalin Observation Observation of Nocifensive Behavior (Licking/biting time) Formalin->Observation Phase1 Phase I Analysis (0-10 min post-injection) Observation->Phase1 Phase2 Phase II Analysis (15-60 min post-injection) Observation->Phase2 Data Data Analysis and Comparison Phase1->Data Phase2->Data

Figure 2: Experimental workflow for the rat formalin test.

Step-by-Step Protocol:

  • Animal Acclimation: Place individual rats in clear observation chambers for at least 30 minutes to allow for acclimation to the testing environment.

  • Compound Preparation: Prepare Glycinexylidide hydrochloride (GX-HCl) in a suitable vehicle (e.g., sterile saline). Based on studies with N-ethylglycine, a starting dose range for systemic (e.g., subcutaneous or intraperitoneal) administration could be 50-200 mg/kg.[5][6][7] For intrathecal administration, a much lower dose in the microgram range would be appropriate, and pilot studies are essential.

  • Pre-treatment: Administer GX-HCl or the vehicle control at the predetermined time before formalin injection (e.g., 30 minutes for systemic administration).

  • Formalin Injection: Gently restrain the rat and inject 50 µL of a 5% formalin solution subcutaneously into the dorsal surface of one hind paw.

  • Behavioral Observation: Immediately return the animal to the observation chamber and record the cumulative time spent licking or biting the injected paw for the following 60 minutes. The observation period is typically divided into two phases:

    • Phase I (0-10 minutes): Represents acute nociceptive pain.

    • Phase II (15-60 minutes): Represents inflammatory pain and central sensitization.

  • Data Analysis: Compare the total time spent in nocifensive behavior in the GX-HCl treated groups to the vehicle control group for both Phase I and Phase II. A significant reduction in Phase II is indicative of an anti-inflammatory and anti-hyperalgesic effect.

Neuropathic Pain Model: Chronic Constriction Injury (CCI)

The CCI model is a widely used and validated model of peripheral nerve injury-induced neuropathic pain, characterized by the development of mechanical allodynia and thermal hyperalgesia.[8][9][10]

Experimental Workflow:

CCI_Model_Workflow CCI_Surgery Chronic Constriction Injury (CCI) Surgery (Loose ligation of sciatic nerve) Recovery Post-operative Recovery (3-7 days for development of allodynia) CCI_Surgery->Recovery Baseline Baseline Behavioral Testing (e.g., von Frey test) Recovery->Baseline Treatment Treatment with GX-HCl or Vehicle (Acute or chronic administration) Baseline->Treatment Post_Treatment_Testing Post-treatment Behavioral Testing (Assess mechanical allodynia at various time points) Treatment->Post_Treatment_Testing Data_Analysis Data Analysis and Comparison Post_Treatment_Testing->Data_Analysis

Figure 3: Experimental workflow for the Chronic Constriction Injury (CCI) model.

Step-by-Step Protocol:

  • CCI Surgery:

    • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

    • Make a small incision on the lateral side of the thigh to expose the sciatic nerve.

    • Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve, approximately 1 mm apart. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.[8]

    • Close the muscle and skin layers with sutures.

    • Administer post-operative analgesia as per institutional guidelines, ensuring it does not interfere with the study's endpoints.

  • Development of Neuropathic Pain: Allow the animals to recover for 3-7 days. During this time, they will develop mechanical allodynia in the ipsilateral hind paw.

  • Baseline Assessment of Mechanical Allodynia:

    • Place the rats in individual compartments on an elevated mesh floor and allow them to acclimate.

    • Use von Frey filaments to determine the paw withdrawal threshold (PWT) in response to mechanical stimulation of the plantar surface of the hind paw.[1][5][11]

    • The "up-down" method is a common and efficient way to determine the 50% PWT.

  • Compound Administration: Administer GX-HCl or vehicle. Dosing can be acute (a single injection) or chronic (daily injections over several days). A starting systemic dose range of 50-200 mg/kg can be explored.[5][6][7]

  • Post-treatment Assessment: Measure the PWT at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes for an acute study).

  • Data Analysis: Compare the post-treatment PWTs of the GX-HCl treated groups to the vehicle control group. A significant increase in the PWT indicates an anti-allodynic effect.

Data Presentation and Interpretation

For clear presentation and comparison of results, quantitative data from these studies should be summarized in tables.

Table 1: Hypothetical Data from Formalin Test

Treatment GroupDose (mg/kg, s.c.)Phase I Licking Time (s) (Mean ± SEM)Phase II Licking Time (s) (Mean ± SEM)
Vehicle-110 ± 8250 ± 15
GX-HCl50105 ± 7180 ± 12
GX-HCl100102 ± 9125 ± 10**
GX-HCl20098 ± 680 ± 8***
p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle

Table 2: Hypothetical Data from Chronic Constriction Injury (CCI) Model

Treatment GroupDose (mg/kg, s.c.)Baseline PWT (g) (Mean ± SEM)PWT at 60 min post-dose (g) (Mean ± SEM)% Maximum Possible Effect (MPE)
Sham-14.5 ± 0.814.8 ± 0.7-
CCI + Vehicle-2.1 ± 0.32.5 ± 0.43.2%
CCI + GX-HCl1002.3 ± 0.28.7 ± 0.9 52.0%
CCI + GX-HCl2002.2 ± 0.312.1 ± 1.1***80.5%
p < 0.01, ***p < 0.001 compared to CCI + Vehicle

%MPE = [(Post-drug PWT - Post-injury/pre-drug PWT) / (Sham PWT - Post-injury/pre-drug PWT)] x 100

Conclusion and Future Directions

Glycinexylidide (GX), as a GlyT1-inhibiting metabolite of lidocaine, holds significant promise as a novel analgesic agent. The protocols outlined in this guide provide a robust framework for the preclinical evaluation of its efficacy in well-established models of inflammatory and neuropathic pain. Researchers are encouraged to perform careful dose-escalation studies to establish the therapeutic window of GX. Further investigations into its pharmacokinetic and pharmacodynamic profile, as well as its effects on other pain modalities, will be crucial in advancing our understanding of this compound and its potential translation into clinical practice for the management of chronic pain.

References

  • Werdehausen, R., Mittnacht, S., Bee, L. A., Minett, M. S., Armbruster, A., Bauer, I., Wood, J. N., Hermanns, H., & Eulenburg, V. (2015). The lidocaine metabolite N-ethylglycine has antinociceptive effects in experimental inflammatory and neuropathic pain. Pain, 156(9), 1647–1659. [Link]

  • ResearchGate. (n.d.). Dose–response relationship of N-ethylglycine (EG) for treatment of inflammatory pain and screening for secondary and acute analgesic effects. Retrieved from [Link]

  • PubMed. (2015). The lidocaine metabolite N-ethylglycine has antinociceptive effects in experimental inflammatory and neuropathic pain. Pain, 156(9), 1647-1659. [Link]

  • Vivancos, G. G., & Verjang, M. (2012). Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. Journal of Visualized Experiments, (61), 3393. [Link]

  • ResearchGate. (2015). The lidocaine metabolite N-ethylglycine has antinociceptive effects in experimental inflammatory and neuropathic pain. Pain, 156(9), 1647-1659. [Link]

  • Werdehausen, R., Kremer, D., Brandenburger, T., Schlösser, L., Jadasz, J., Küry, P., Bauer, I., Aragón, C., Eulenburg, V., & Hermanns, H. (2012). Lidocaine metabolites inhibit glycine transporter 1: a novel mechanism for the analgesic action of systemic lidocaine?. Anesthesiology, 116(1), 147–158. [Link]

  • GLYCINE TRANSPORTER INHIBITORS IN MANAGEMENT OF NEUROPATHIC PAIN. (n.d.). Retrieved from [Link]

  • Koppert, W., Weigand, M., Neukirchen, M., & Schmelz, M. (1998). Low-dose lidocaine suppresses experimentally induced hyperalgesia in humans. Anesthesiology, 89(6), 1345–1353. [Link]

  • Vuong, L. T., Mallet, C., & Chapman, V. (2008). Actions of N-arachidonyl-glycine in a rat inflammatory pain model. BMC pharmacology, 8, 16. [Link]

  • Goparaju, B., Rajan, R., & Kumar, D. (2018). Toxicity and Pharmacokinetic Studies of Lidocaine and Its Active Metabolite, Monoethylglycinexylidide, in Goat Kids. Molecules (Basel, Switzerland), 23(8), 2056. [Link]

  • Ba, M., Billiar, T. R., & Peitzman, A. B. (1995). MEGX (Monoethylglycinexylidide): A Novel in Vivo Test to Measure Early Hepatic Dysfunction After Hypovolemic Shock. Shock (Augusta, Ga.), 3(1), 51–54. [Link]

  • Creative Biolabs. (n.d.). Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service. Retrieved from [Link]

  • Melior Discovery. (n.d.). Formalin-Induced Pain Model. Retrieved from [Link]

  • Rosland, J. H., Tjølsen, A., Mæhle, B., & Hole, K. (1990). The formalin test in rats: effect of different formalin concentrations. Pain, 42(2), 235–242. [Link]

Sources

Application

Topic: Experimental Design for Studying the Anti-inflammatory Effects of 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride

An Application Note for Drug Discovery Professionals Introduction Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Discovery Professionals

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, chronic, unresolved inflammation is a key driver of numerous human diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. The development of novel anti-inflammatory therapeutics with improved efficacy and safety profiles remains a critical objective in drug discovery.

This application note details a comprehensive experimental framework for the characterization of the anti-inflammatory properties of 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride . This compound, a derivative of glycine and structurally related to known bioactive molecules, presents a compelling candidate for investigation. Glycine itself is recognized as an immunonutrient with anti-inflammatory capabilities, primarily through the inhibition of pro-inflammatory cytokine production[1][2]. This guide provides a multi-tiered strategy, beginning with robust in vitro screening to establish bioactivity, followed by in vivo validation of efficacy in a preclinical model, and culminating in mechanistic studies to elucidate the underlying molecular pathways.

The protocols herein are designed to be self-validating, incorporating essential controls and logical checkpoints to ensure data integrity and support a rigorous evaluation of the compound's therapeutic potential.

Overall Experimental Workflow

The proposed research plan follows a logical progression from initial screening to mechanistic deep-dive. This staged approach ensures that resources are allocated efficiently, with each phase building upon the validated results of the previous one.

G cluster_0 Phase 1: In Vitro Bioactivity & Safety cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Mechanism of Action a1 Cell Viability Assay (e.g., MTS/MTT) a2 LPS-Stimulated Macrophage Model (RAW 264.7) a1->a2 a3 Quantify Inflammatory Mediators (NO, PGE2, TNF-α, IL-6) a2->a3 a4 Determine IC50 Values a3->a4 b1 Acute Inflammation Model (Carrageenan-Induced Paw Edema) a4->b1 Proceed if IC50 is potent & non-cytotoxic b2 Dose-Response Study b1->b2 b3 Measure Paw Volume & MPO Activity b2->b3 b4 Histopathological Analysis b3->b4 c1 Western Blot Analysis (NF-κB & MAPK Pathways) b4->c1 Proceed if significant in vivo efficacy is observed c2 RT-qPCR Analysis (iNOS, COX-2, Cytokine mRNA) b4->c2 c3 Pathway Mapping & Target ID c1->c3 c2->c3

Caption: High-level workflow for characterizing the anti-inflammatory compound.

Part 1: In Vitro Evaluation of Anti-Inflammatory Activity

The initial phase focuses on determining the compound's direct effects on inflammatory responses in a controlled cellular environment. The lipopolysaccharide (LPS)-stimulated macrophage model is the gold standard for this purpose. LPS, a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a potent inflammatory cascade that mimics aspects of bacterial infection and sterile inflammation[3][4]. We will use the RAW 264.7 murine macrophage cell line, which is widely validated for these assays[5][6][7].

Protocol 1: Cell Viability Assay

Rationale: It is crucial to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply a consequence of cytotoxicity. This assay establishes a safe, non-toxic concentration range for the test compound.

Methodology (MTS Assay):

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride in complete culture medium. Replace the old medium with medium containing the test compound at various concentrations (e.g., 1 µM to 200 µM). Include a "vehicle control" (medium with the compound's solvent, e.g., DMSO) and an "untreated control".

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTS Reagent: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions.

  • Incubation: Incubate for 1-4 hours until a color change is apparent.

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations showing >95% viability for subsequent anti-inflammatory assays.

Protocol 2: Quantification of Inflammatory Mediators

Rationale: This protocol measures the compound's ability to inhibit the production of key inflammatory mediators: Nitric Oxide (NO), Prostaglandin E2 (PGE2), and the cytokines TNF-α and IL-6. These molecules represent distinct enzymatic pathways (iNOS and COX-2) and signaling outputs central to the inflammatory response[6][8].

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with non-toxic concentrations of the test compound for 1-2 hours. Include a vehicle control and a positive control (e.g., Dexamethasone or a specific iNOS/COX-2 inhibitor).

  • Inflammatory Stimulus: Add LPS (1 µg/mL) to all wells except the "unstimulated control" group.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the cell culture supernatant for analysis. Store at -80°C if not used immediately.

Sub-Protocol 2A: Nitric Oxide (NO) Measurement (Griess Assay) NO has a very short half-life, but it is rapidly converted to stable nitrite (NO₂⁻) and nitrate (NO₃⁻) in culture medium. The Griess assay quantifies nitrite as a proxy for NO production[9].

  • Mix 50 µL of cell supernatant with 50 µL of Griess Reagent A (sulfanilamide).

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine).

  • Incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to calculate the concentration[9].

Sub-Protocol 2B: PGE2, TNF-α, and IL-6 Measurement (ELISA) Enzyme-Linked Immunosorbent Assays (ELISAs) are highly specific and sensitive for quantifying secreted proteins.

  • Use commercially available ELISA kits for mouse PGE2, TNF-α, and IL-6[10][11][12].

  • Follow the manufacturer's protocol precisely. Typically, this involves adding the collected supernatant to a 96-well plate pre-coated with a capture antibody, followed by incubation with a detection antibody, a substrate, and a stop solution[13][14].

  • Read the absorbance at the specified wavelength (usually 450 nm).

  • Calculate the concentrations based on the standard curve provided with the kit[15].

Data Presentation: In Vitro Activity Summary

The results from these assays can be used to calculate the half-maximal inhibitory concentration (IC50) for each mediator.

MediatorIC50 of Test Compound (µM)IC50 of Positive Control (e.g., Dexamethasone) (µM)
Nitric Oxide (NO)[Hypothetical Value, e.g., 15.2][Hypothetical Value, e.g., 0.5]
Prostaglandin E2 (PGE2)[Hypothetical Value, e.g., 8.9][Hypothetical Value, e.g., 0.2]
TNF-α[Hypothetical Value, e.g., 25.4][Hypothetical Value, e.g., 1.1]
IL-6[Hypothetical Value, e.g., 21.7][Hypothetical Value, e.g., 0.8]
Cell Viability (CC50) [Hypothetical Value, e.g., >200]N/A

Part 2: In Vivo Efficacy Assessment

Upon confirmation of potent in vitro activity, the next logical step is to evaluate the compound's efficacy in a living organism. The carrageenan-induced paw edema model in rats is a widely used and well-characterized model of acute inflammation, highly predictive of the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs)[16][17].

Protocol 3: Carrageenan-Induced Paw Edema in Rats

Rationale: This model induces a biphasic inflammatory response. The initial phase (0-2 hours) is mediated by histamine and serotonin, while the later phase (3-6 hours) is characterized by the production of prostaglandins and nitric oxide, involving significant neutrophil infiltration[18]. This allows for the assessment of the compound's ability to suppress edema formation and immune cell migration.

Methodology:

  • Animals: Use male Wistar rats (180-220 g). Allow them to acclimatize for at least one week.

  • Grouping: Divide animals into at least four groups (n=6-8 per group):

    • Group 1 (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethylcellulose).

    • Group 2 (Positive Control): Receives a standard NSAID like Indomethacin (10 mg/kg, p.o.).

    • Group 3 (Test Compound - Low Dose): Receives the test compound at dose X (e.g., 25 mg/kg, p.o.).

    • Group 4 (Test Compound - High Dose): Receives the test compound at dose Y (e.g., 50 mg/kg, p.o.).

  • Dosing: Administer the respective treatments orally (p.o.) or intraperitoneally (i.p.).

  • Inflammation Induction: One hour after treatment, inject 0.1 mL of 1% λ-carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat[17][19].

  • Edema Measurement: Measure the paw volume using a digital plethysmometer or paw thickness with calipers immediately before the carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Euthanasia and Tissue Collection: At the end of the experiment (e.g., 5 hours), euthanize the animals. Collect blood samples for systemic cytokine analysis and excise the paw tissue.

  • Analysis:

    • Paw Edema: Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

    • Inhibition of Edema: Calculate the percentage inhibition for treated groups relative to the vehicle control group.

    • Tissue Analysis: Homogenize a portion of the paw tissue to measure Myeloperoxidase (MPO) activity (a marker for neutrophil infiltration) and local levels of TNF-α and IL-6 via ELISA.

    • Histopathology: Fix a portion of the paw tissue in 10% formalin for histological analysis to visualize tissue architecture and immune cell infiltration[20].

Data Presentation: In Vivo Efficacy
Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema at 3h
Vehicle Control-[Hypothetical Value, e.g., 0.85 ± 0.07]0%
Indomethacin10[Hypothetical Value, e.g., 0.38 ± 0.05][Hypothetical Value, e.g., 55.3%]
Test Compound25[Hypothetical Value, e.g., 0.61 ± 0.06][Hypothetical Value, e.g., 28.2%]
Test Compound50[Hypothetical Value, e.g., 0.45 ± 0.04][Hypothetical Value, e.g., 47.1%]
p < 0.05 compared to Vehicle Control

Part 3: Elucidation of Molecular Mechanism

With established in vivo efficacy, the final phase investigates how the compound works at the molecular level. Based on the in vitro data (inhibition of NO, PGE2, and cytokines), the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are the most probable targets. These pathways are master regulators of inflammatory gene expression in response to LPS[8][21][22].

Rationale for Pathway Investigation
  • NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. LPS stimulation leads to the phosphorylation and degradation of IκBα, allowing NF-κB (p65/p50 dimer) to translocate to the nucleus and activate the transcription of genes for iNOS, COX-2, TNF-α, and IL-6[8].

  • MAPK Pathways: LPS also activates MAPKs, including p38, ERK, and JNK. These kinases phosphorylate various transcription factors, such as AP-1, which cooperate with NF-κB to drive inflammatory gene expression and can also regulate mRNA stability[23][24][25].

G cluster_nuc LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa IκBα IKK->IkBa phosphorylates p65_p50 NF-κB (p65/p50) IkBa->p65_p50 inhibits p65_p50->IkBa p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc translocates Nucleus Nucleus Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) p65_p50_nuc->Genes activates transcription Compound Test Compound Compound->IKK potential inhibition

Caption: The NF-κB signaling pathway and a potential point of inhibition.

G cluster_nuc LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKK3/6, MKK4/7 TAK1->MKKs MAPKs p38, JNK, ERK MKKs->MAPKs AP1 AP-1 MAPKs->AP1 activates AP1_nuc AP-1 AP1->AP1_nuc translocates Nucleus Nucleus Genes Inflammatory Genes AP1_nuc->Genes activates transcription Compound Test Compound Compound->MKKs potential inhibition

Caption: The MAPK signaling pathway and a potential point of inhibition.

Protocol 4: Western Blot Analysis

Rationale: Western blotting allows for the quantification of specific proteins and their phosphorylation status, which is a direct measure of pathway activation.

Methodology:

  • Cell Culture and Treatment: Culture and treat RAW 264.7 cells with the test compound and LPS as described in Protocol 2, but use shorter LPS stimulation times (e.g., 15, 30, 60 minutes) optimal for detecting protein phosphorylation.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors to obtain total protein extracts.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include: phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, and β-actin (as a loading control).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels.

Protocol 5: RT-qPCR Analysis

Rationale: Reverse Transcription-Quantitative PCR (RT-qPCR) measures mRNA levels, determining if the compound inhibits the transcription of inflammatory genes. This complements the protein-level data from ELISAs and Western blots[26][27].

Methodology:

  • Cell Culture and Treatment: Culture and treat RAW 264.7 cells as in Protocol 2, with an LPS stimulation time of 4-6 hours, which is typically optimal for mRNA expression.

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit) or TRIzol reagent[28].

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase kit[29].

  • qPCR:

    • Perform qPCR using a SYBR Green-based master mix.

    • Use primers specific for mouse Tnf, Il6, Nos2 (iNOS), and Ptgs2 (COX-2).

    • Include a housekeeping gene (e.g., Gapdh or Actb) for normalization[27].

  • Analysis: Calculate the relative gene expression using the ΔΔCt method.

Conclusion

References

  • Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine, 43(5), 645–657. [Link]

  • PubChem. (n.d.). 2-(2,6-Dimethylphenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Herath, H. M. P. D., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Medicines, 5(4), 129. [Link]

  • Sweet, M. J., & Hume, D. A. (1996). Endotoxin signal transduction in macrophages. Journal of Leukocyte Biology, 60(1), 8–26. [Link]

  • Kobayashi, S., & Takagi, H. (1968). Pharmacological studies of a new antiinflammatory compound, 2-phenyl-6-dimethylamino-6H-cycloheptoxazole. Arzneimittel-Forschung, 18(10), 1352–1354. [Link]

  • Fehrenbacher, J. C., et al. (2007). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.4. [Link]

  • Kim, T. G., & Lee, J. H. (2024). Brief guide to RT-qPCR. Journal of Rheumatic Diseases, 31(1), 8–16. [Link]

  • Roux, P. P., & Blenis, J. (2004). ERK and p38 MAPK-activated protein kinases: a family of protein kinases with diverse biological functions. Microbiology and Molecular Biology Reviews, 68(2), 320–344. [Link]

  • Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Retrieved from [Link]

  • Lodie, T. A., et al. (1997). Stimulation of macrophages by lipopolysaccharide alters the phosphorylation state, conformation, and function of PU.1 via activation of casein kinase II. The Journal of Immunology, 158(9), 4388-4396. [Link]

  • Gray, O. P., et al. (2020). Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals. PeerJ, 8, e10287. [Link]

  • Rossouw, G., et al. (2005). Effects of the novel non-steroidal anti-inflammatory compound [N-(2-thiolethyl)-2- {2- [N'- (2,6- dichlorophenyl) amino] phenyl}acetamide on cytokines and apoptosis in ischaemic rat brain. Journal of Neuroimmunology, 160(1-2), 60–69. [Link]

  • Setyaningsih, R., et al. (2018). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Iranian Journal of Basic Medical Sciences, 21(12), 1297–1302. [Link]

  • Assay Genie. (n.d.). Technical Manual PGE2 ELISA Kit. Retrieved from [Link]

  • protocols.io. (2022). RNA extraction and quantitative PCR to assay inflammatory gene expression. [Link]

  • ECHA. (n.d.). 2-[(2,6-dimethylphenyl)amino]acetic acid hydrochloride. European Chemicals Agency. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Kumar, A., et al. (2023). Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections. Frontiers in Immunology, 14, 1289196. [Link]

  • Ríos-Chávez, P., et al. (2024). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Molecules, 29(11), 2596. [Link]

  • Leinco Technologies. (n.d.). Human IL-6 ELISA Development Kit. Retrieved from [Link]

  • Lopes-Virella, M. F., & Virella, G. (1998). Lipopolysaccharide stimulation of RAW 264.7 macrophages induces lipid accumulation and foam cell formation. Journal of Lipid Research, 39(10), 1993–2000. [Link]

  • Cuzzocrea, F., et al. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology, 142(4), 691–701. [Link]

  • PubChem. (n.d.). 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA. Retrieved from [Link]

  • Weinreb, R. N., et al. (1991). Bacterial lipopolysaccharide stimulates protein tyrosine phosphorylation in macrophages. Proceedings of the National Academy of Sciences, 88(10), 3992–3996. [Link]

  • Mogilenko, D. A., et al. (2021). The Threshold Effect: Lipopolysaccharide-Induced Inflammatory Responses in Primary Macrophages Are Differentially Regulated in an iRhom2-Dependent Manner. Frontiers in Immunology, 11, 613866. [Link]

  • Bio-protocol. (2025). RT-qPCR detection of transcription level of inflammatory factors in gut tissue. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. Retrieved from [Link]

  • ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]

  • Lauritano, C., et al. (2022). Antioxidant and Anti-Inflammatory Activity of Combined Phycocyanin and Palmitoylethanolamide in Human Lung and Prostate Epithelial Cells. Antioxidants, 11(2), 213. [Link]

  • Zaid, M. S. M., et al. (2024). Lepisanthes alata Attenuates Carrageenan-Induced Inflammation and Pain in Rats: A Phytochemical-Based Approach. Life, 14(8), 957. [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]

  • ResearchGate. (2023). Glycine: The Smallest Anti-Inflammatory Micronutrient. [Link]

  • ACOBIOM. (2022). ACOBIOM provides a new service: measuring inflammation in organs and blood by Digital or Real-Time PCR. Retrieved from [Link]

  • El-Toumy, S. A., et al. (2022). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Journal of Applied Pharmaceutical Science, 12(1), 123-131. [Link]

  • Xia, Y., & Zweier, J. L. (1997). Direct measurement of nitric oxide generation from nitric oxide synthase. Proceedings of the National Academy of Sciences, 94(24), 12705–12710. [Link]

  • Hisamoto, H., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Analytical Sciences, 29(1), 119–122. [Link]

  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Retrieved from [Link]

  • Klotz, K. F., et al. (2022). Nanomolar Nitric Oxide Concentrations in Living Cells Measured by Means of Fluorescence Correlation Spectroscopy. International Journal of Molecular Sciences, 23(3), 1782. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride (Lidocaine HCl)

Welcome to the technical support center for 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride, more commonly known as Lidocaine Hydrochloride. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride, more commonly known as Lidocaine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common and complex issues encountered during experimentation. Our goal is to provide not just solutions, but a deeper understanding of the chemical principles at play, ensuring the integrity and reproducibility of your results.

Section 1: Solubility and Solution Preparation

This section addresses the most frequent source of inconsistent results: challenges with dissolving and maintaining Lidocaine HCl in solution, particularly in physiological buffers.

FAQ 1: Why is my Lidocaine HCl precipitating when I add it to a physiological buffer like PBS (pH 7.4)?

This is the most common issue and stems from the fundamental acid-base chemistry of lidocaine. Lidocaine hydrochloride is the acidic salt of a weak base.[1] It is highly soluble in water, typically forming a solution with a pH between 4.0 and 5.5.[1]

The problem arises when this acidic stock is introduced into a buffer at a physiological pH of ~7.4. Lidocaine's pKa (the pH at which it is 50% ionized and 50% non-ionized) is approximately 7.7-7.8.[1] According to the Henderson-Hasselbalch equation, as the solution's pH approaches the pKa, the equilibrium shifts from the water-soluble, ionized (protonated) form to the poorly water-soluble, non-ionized "free base" form.[1] At pH 7.4, a substantial fraction of the lidocaine converts to this free base. If its concentration exceeds its solubility limit (~40 µg/mL in phosphate buffer at pH 7.4), it will precipitate out of the solution.[1]

Diagram: Lidocaine HCl Equilibrium in Aqueous Solution

The following diagram illustrates the pH-dependent equilibrium that is central to understanding lidocaine solubility.

LidocaineEquilibrium Lidocaine_HCl Lidocaine HCl (Ionized Form) Water-Soluble Lidocaine_Base Lidocaine Base (Non-ionized Form) Poorly Water-Soluble Lidocaine_HCl->Lidocaine_Base pH increases towards pKa (~7.8) (e.g., adding to physiological buffer) Lidocaine_Base->Lidocaine_HCl pH decreases away from pKa (e.g., dissolving in water)

Caption: Chemical equilibrium of lidocaine in solution.

FAQ 2: My solution was clear initially but became cloudy or formed a precipitate over time. What is happening?

This phenomenon is known as delayed precipitation. It can occur for several reasons:

  • Temperature Changes: If you prepare the solution at room temperature and then move it to a warmer environment (e.g., a 37°C incubator), the solubility of the lidocaine free base may decrease, leading to precipitation. Always pre-warm your buffer to the experimental temperature before adding the lidocaine stock.[1]

  • Supersaturation: You may have initially created a temporary supersaturated solution. Over time, as the solution equilibrates, the excess solute crashes out.

  • Slow pH Drift: Interaction with air (CO2 absorption) or the experimental vessel can cause minor pH shifts in weakly buffered solutions, pushing the equilibrium towards the insoluble free base.

FAQ 3: How can I correctly prepare a stable working solution of Lidocaine HCl at physiological pH?

The key is to respect the solubility limit of the free base form at your target pH. The recommended best practice is to first create a highly concentrated stock in a solvent where it is freely soluble, and then perform a final, careful dilution into your pre-warmed physiological buffer.

StepActionRationale
1. Prepare Concentrated Stock Dissolve Lidocaine HCl powder in sterile, deionized water or 0.9% saline.Lidocaine HCl is very soluble in water, forming a stable, acidic stock solution.[1] This avoids initial solubility issues.
2. Determine Final Concentration Ensure your target concentration in the physiological buffer is below the known solubility limit at pH 7.4 (approx. 40 µg/mL).[1]Exceeding this limit is the primary cause of precipitation. A pilot solubility test (see Protocol 1) is highly recommended.
3. Pre-warm Buffer Warm your physiological buffer (e.g., PBS, DMEM) to the final experimental temperature (e.g., 37°C).Temperature can affect solubility. This ensures the conditions during preparation match the conditions during the experiment.[1]
4. Dilute into Buffer Slowly add the required volume of the concentrated stock solution to the pre-warmed buffer while gently mixing.This method, often called "dosing," minimizes local concentration gradients and allows for gradual pH equilibration, reducing the risk of precipitation.
Protocol 1: Determining Maximum Soluble Concentration

This protocol helps you empirically determine the solubility limit in your specific experimental system.

  • Prepare Buffer: Dispense your exact physiological buffer into several microcentrifuge tubes. Pre-warm these tubes to your experimental temperature.

  • Prepare Dilutions: Create a serial dilution of your concentrated Lidocaine HCl stock solution directly into the pre-warmed buffer. A good starting range is 10 µg/mL to 100 µg/mL.[1]

  • Incubate: Let the dilutions sit at the experimental temperature for at least 1-2 hours to allow for equilibration and potential precipitation.[1]

  • Inspect: Carefully examine each tube against a dark background for any sign of haziness, cloudiness, or visible precipitate. The highest concentration that remains perfectly clear is your working maximum soluble concentration.

Section 2: Chemical Stability and Degradation

While Lidocaine HCl is a very stable molecule, inconsistent results can arise from degradation under specific, often harsh, experimental conditions.[2][3]

FAQ 4: Is my Lidocaine HCl stock solution stable? How should I store it?
  • Aqueous Stock Solutions: Lidocaine HCl dissolved in water or saline is stable for extended periods. Studies have shown stability for at least 28 days when refrigerated at 5°C and protected from light.[4][5] For long-term storage, aliquoting and freezing (-20°C or -80°C) is recommended to avoid repeated freeze-thaw cycles.

  • Solid Form: As a crystalline solid, Lidocaine HCl is very stable when stored at room temperature in a dry, well-closed container.[2]

  • Buffered Solutions: Solutions buffered to near-physiological pH (as discussed in Section 1) are prone to physical instability (precipitation) rather than chemical degradation. These should be prepared fresh for each experiment.

FAQ 5: Under what conditions does Lidocaine HCl degrade, and what are the products?

Forced degradation studies, which expose the drug to extreme conditions, have shown that Lidocaine HCl is remarkably stable.[2][3]

  • Hydrolysis: It is stable against hydrolysis in neutral and alkaline conditions.[2] Under strongly acidic conditions (e.g., refluxing in concentrated HCl), it can form a secondary amine salt.[2]

  • Oxidation: Treatment with strong oxidizing agents like 35% hydrogen peroxide (H2O2) can lead to the formation of an N-oxide derivative.[2]

  • Thermal & Photolytic Stress: The compound is very stable against dry heat (up to 120°C) and light (365 nm UV) over 72 hours.[2]

A known degradation product of lidocaine is 2,6-dimethylaniline.[4] If you suspect degradation is causing inconsistent results, a stability-indicating analytical method like HPLC is required to detect these byproducts.[4][6]

Diagram: Troubleshooting Workflow for Inconsistent Results

This workflow provides a logical path to diagnose the source of variability in your experiments.

TroubleshootingWorkflow Start Inconsistent Experimental Results Check_Precipitate Is there visible precipitate or cloudiness in the working solution? Start->Check_Precipitate Solubility_Issue Primary Issue: Solubility (pH/Concentration Mismatch) Check_Precipitate->Solubility_Issue Yes Check_Degradation Is the experiment run under harsh conditions (strong acid/oxidizer)? Check_Precipitate->Check_Degradation No Review_Protocol Review Solution Prep Protocol: - Prepare fresh stock in water - Pre-warm buffer - Dose slowly - Stay below solubility limit Solubility_Issue->Review_Protocol Degradation_Issue Potential Issue: Chemical Degradation Check_Degradation->Degradation_Issue Yes Check_Assay Are assay controls (positive/negative) behaving as expected? Check_Degradation->Check_Assay No Analytical_Verify Verify with Stability-Indicating HPLC: - Check for degradation peaks - Quantify parent compound Degradation_Issue->Analytical_Verify Check_Assay->Review_Protocol Yes Assay_Issue Primary Issue: Assay Variability Check_Assay->Assay_Issue No Review_Assay Review Assay Parameters: - Cell passage number - Reagent quality - Incubation times - Instrument calibration Assay_Issue->Review_Assay

Caption: Troubleshooting workflow for Lidocaine HCl experiments.

Section 3: Analytical Considerations

For researchers quantifying lidocaine concentrations, analytical methods must be robust and validated to ensure accuracy.

FAQ 6: I'm getting variable results from my HPLC analysis. What should I check?

Inconsistent HPLC results can often be traced back to pre-analytical or chromatographic issues rather than the compound itself.

  • Sample Preparation: Ensure complete dissolution of your sample. For gels or ointments, sonication may be required to fully extract the analyte.[7] Use a validated extraction procedure, as recovery can vary.[8]

  • Mobile Phase pH: The pH of the mobile phase is critical for achieving good peak shape and consistent retention times for an ionizable compound like lidocaine. Small variations in pH can lead to significant shifts. Ensure the mobile phase is accurately prepared and buffered.[9]

  • Method Validation: A validated HPLC method is essential.[7] This includes confirming linearity, accuracy, precision (intra-day and inter-day), and specificity.[9][10][11] The limit of detection (LOD) and limit of quantification (LOQ) must be appropriate for your expected concentrations.[10][12]

  • Excipient Interference: In formulated products, excipients can sometimes co-elute with the analyte, causing inaccurate quantification. A stability-indicating method should be able to resolve the main peak from any potential interferences.[3]

Protocol 2: Basic HPLC Suitability Check

Before running a large batch of samples, perform this quick check.

  • Equilibrate System: Run the mobile phase through the HPLC system until a stable baseline is achieved.

  • Inject Standard: Make at least five replicate injections of a known concentration of a Lidocaine HCl standard.

  • Analyze Results:

    • Retention Time: The relative standard deviation (RSD) of the retention time should be very low (typically <1%).

    • Peak Area: The RSD of the peak area should also be low (typically <2%).

    • Peak Shape: The peak should be symmetrical (good tailing factor and asymmetry).

  • Decision: If these criteria are not met, troubleshoot the HPLC system (e.g., check for leaks, degas mobile phase, inspect column) before proceeding with your samples.

References

  • Kadioglu, Y., Atila, A., Gultekin, M. S., & Alp, N. A. (2013). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. Iranian Journal of Pharmaceutical Research, 12(4), e125757. Available at: [Link]

  • Madan, P., & Chan, A. (2009). Buffered Lidocaine Hydrochloride Solution With and Without Epinephrine: Stability in Polypropylene Syringes. The Canadian Journal of Hospital Pharmacy, 62(5), 375–381. Available at: [Link]

  • de Oliveira, R. C., & de Freitas, O. (2004). HPLC assay of lidocaine in in vitro dissolution test of the Poloxamer 407 gels. Brazilian Journal of Pharmaceutical Sciences, 40(2), 209-214. Available at: [Link]

  • Moghimipour, E., Salimi, A., & Dabbagh, M. A. (2018). Preparation and Characterization of Lidocaine-Loaded, Microemulsion-Based Topical Gels. Jundishapur Journal of Natural Pharmaceutical Products, 13(1), e65561. Available at: [Link]

  • Kadioglu, Y., Atila, A., Gultekin, M. S., & Alp, N. A. (2013). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations. Brieflands. Available at: [Link]

  • Ahmad, I., et al. (2022). HPLC Method Validation for the Estimation of Lignocaine HCl, Ketoprofen and Hydrocortisone: Greenness Analysis Using AGREE Score. ResearchGate. Available at: [Link]

  • Skerget, M., et al. (2004). The Solubility of Benzocaine, Lidocaine, and Procaine in Liquid and Supercritical Carbon Dioxide. Journal of Chemical & Engineering Data, 49(3), 649-652. Available at: [Link]

  • van der Wal, S. E. I., et al. (2016). The in vitro mechanisms and in vivo efficacy of intravenous lidocaine on the neuroinflammatory response in acute and chronic pain. European Journal of Pain, 20(5), 655-674. Available at: [Link]

  • Cevc, G., & Vierl, U. (2014). In vitro release profiles of lidocaine hydrochloride through a hydrophilic cellulose acetate membrane from the microemulsion. ResearchGate. Available at: [Link]

  • Cutie, A. J., & Giambrone, C. (1982). Stability and compatibility of lidocaine hydrochloride with selected large-volume parenterals and drug additives. American Journal of Hospital Pharmacy, 39(2), 281-284. Available at: [Link]

  • Beiler, B., et al. (2020). Physicochemical stability of an admixture of lidocaine and ketamine in polypropylene syringe used in opioid-free anaesthesia. European Journal of Hospital Pharmacy, 27(e1), e79-e83. Available at: [Link]

  • Gandhi, M., & Mashru, R. (2020). Development and Validation of RP-HPLC Method for Estimation of Lidocaine in Various Pharmaceutical Dosage Forms. International Journal of Research and Review, 7(1), 65-70. Available at: [Link]

  • Rahman, M. A., et al. (2024). Method Development for Analysis of Lidocaine Hydrochloride in Pharmaceutical Dosage Form by HPLC. ResearchGate. Available at: [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet. Retrieved from [Link]

  • Al-Remawi, M., et al. (2017). Development, validation and application of a stability indicating HPLC method to quantify lidocaine from polyethylene-co-vinyl a. SciSpace. Available at: [Link]

  • Nandakumar, K., et al. (2015). Interaction between lidocaine hydrochloride (with and without adrenaline) and various irrigants: A nuclear magnetic resonance analysis. ResearchGate. Available at: [Link]

  • Stavchansky, S., Eghbali, K., & Geary, R. (1987). Stability Indicating Assay of Lidocaine Hydrochloride in Solution. Drug Development and Industrial Pharmacy, 13(4-5), 819-828.
  • Zhu, C., et al. (2021). Facile design of lidocaine-loaded polymeric hydrogel to persuade effects of local anesthesia drug delivery system: complete in vitro and in vivo toxicity analyses. Taylor & Francis Online. Available at: [Link]

  • Madan, P., & Chan, A. (2009). Buffered Lidocaine Hydrochloride Solution With and Without Epinephrine: Stability in Polypropylene Syringes. The Canadian Journal of Hospital Pharmacy, 62(5). Available at: [Link]

  • Smith, F. M., & Nuessle, N. O. (1982). Stability of lidocaine hydrochloride in 5% dextrose injection in plastic bags. American Journal of Hospital Pharmacy, 39(10), 1707-1708. Available at: [Link]

  • Pérez-Gaxiola, G., & Pérez-Prado, M. C. (2023). A Review of the Lidocaine in the Perioperative Period. MDPI. Available at: [Link]

  • Al-Dhubiab, B. E. (2017). A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum. MDPI. Available at: [Link]

  • Thompson, K. A., & Werry, J. (1998). Antibacterial activity of lidocaine in combination with a bicarbonate buffer. Journal of Dermatologic Surgery and Oncology, 24(10), 779-782. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride for In Vitro Assays

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride (CAS: 1354963-53-3).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride (CAS: 1354963-53-3). Because this compound is an amphoteric molecule supplied as a hydrochloride salt, it presents unique physicochemical challenges during in vitro screening.

Rather than simply providing a static protocol, this guide explains the causality behind common experimental failures—such as artifactual cytotoxicity and promiscuous enzyme inhibition—and provides self-validating workflows to ensure your assay data is robust and reproducible.

Frequently Asked Questions (FAQs): Stock Preparation & Stability

Q: What is the optimal solvent for preparing primary stock solutions? A: We strongly recommend using anhydrous Dimethylsulfoxide (DMSO) to prepare a 10–50 mM primary stock. While the hydrochloride salt imparts some aqueous solubility, storing the compound in aqueous buffers accelerates degradation and microbial growth. High-throughput screening (HTS) assays typically rely on DMSO stocks to maintain kinetic solubility before rapid dilution into aqueous assay buffers[1].

Q: My cell-based assay shows immediate, non-specific toxicity at concentrations above 50 µM. Is the compound inherently toxic? A: Not necessarily; this is a classic artifact of utilizing unbuffered hydrochloride salts in biological assays. When 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride is diluted into weakly buffered media (e.g., unsupplemented DMEM), it releases equimolar hydrochloric acid. This causes a rapid, localized pH drop that denatures cellular proteins and induces cell death, which is often misinterpreted as compound-specific toxicity[2]. Solution: Pre-neutralize the working solution with a mild base (e.g., dilute NaOH equivalents) or ensure your assay buffer contains at least 25–50 mM HEPES (pH 7.4) prior to compound addition.

Troubleshooting Guide: Assay Interference & Promiscuous Inhibition

Issue: Non-linear dose-response curves, "bell-shaped" curves, or poor reproducibility between replicates.

Root Cause (Mechanistic Causality): The 2,6-dimethylphenyl moiety is highly hydrophobic. When the DMSO stock is diluted into aqueous media at micromolar concentrations, the compound can easily exceed its kinetic solubility limit and self-assemble into colloidal aggregates. These sub-micron particles non-specifically adsorb and sequester assay proteins (enzymes or receptors), leading to promiscuous inhibition and false-positive readouts[3].

Validation & Resolution: To determine if your observed inhibition is aggregate-based rather than target-specific, introduce a non-ionic detergent. The addition of 0.01% (v/v) Triton X-100 disrupts colloidal aggregates[3]. If the compound's inhibitory activity disappears in the presence of Triton X-100, your initial result was a false positive caused by colloidal sequestration.

Self-Validating Experimental Protocols

Protocol A: Determining Kinetic Solubility Limits

Purpose: To define the absolute upper concentration limit for your dose-response curve without triggering precipitation.

  • Prepare a 10 mM stock of 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride in anhydrous DMSO.

  • Perform a 10-point serial dilution (e.g., 1:2) in pure DMSO.

  • Rapidly transfer 2 µL of each DMSO dilution into 198 µL of your final aqueous assay buffer (yielding a 1% final DMSO concentration) in a 96-well clear-bottom plate[1].

  • Incubate for 90 minutes at room temperature on a plate shaker to allow amorphous precipitates to form if the solubility limit is breached.

  • Measure absorbance at 620 nm (nephelometry) or use Dynamic Light Scattering (DLS). A sudden spike in light scattering indicates the onset of aggregation.

Protocol B: Counter-Screening for Colloidal Aggregation

Purpose: A self-validating control to ensure biochemical inhibition is driven by 1:1 stoichiometry, not promiscuous aggregation.

  • Setup your standard biochemical assay (e.g., enzyme inhibition) at the compound's calculated IC50 concentration.

  • Prepare a parallel assay well containing the exact same components, plus 0.01% (v/v) Triton X-100 [3].

  • Compare the readouts. If the IC50 shifts by >5-fold (loss of potency) in the presence of the detergent, restrict your maximum assay concentration to below the aggregation threshold defined in Protocol A.

Quantitative Data Summary

Assay ParameterRecommended Range / LimitMechanistic Rationale
Primary Stock Conc. 10 – 50 mM (in DMSO)Prevents hydrolysis; maintains kinetic solubility upon rapid dilution[1].
Final DMSO Conc. ≤ 1.0% (v/v)Higher DMSO levels can denature target proteins or cause solvent-induced cytotoxicity.
Working Assay Conc. 10 nM – 30 µMConcentrations >30 µM risk colloidal aggregation due to the hydrophobic 2,6-dimethylphenyl group[3].
Buffer Requirement 25 – 50 mM HEPES (pH 7.4)Essential to buffer the HCl released from the salt form, preventing artifactual pH drops[2].
Detergent Additive 0.01% Triton X-100Disrupts colloidal aggregates to prevent promiscuous protein sequestration[3].

Optimization Workflow Visualization

G Start 1. Stock Preparation 10-50 mM in DMSO pHCheck 2. Buffer Neutralization (Counteract HCl release) Start->pHCheck Dilute to working conc (≤1% DMSO) AggCheck 3. Aggregation Screen (+0.01% Triton X-100) pHCheck->AggCheck pH 7.4 confirmed ToxCheck 4. Cytotoxicity Screen (Cell Viability Assay) AggCheck->ToxCheck Monomeric state verified Opt 5. Final Optimized Assay Concentration ToxCheck->Opt Non-toxic window defined

Caption: Workflow for optimizing 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride concentration.

References

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates Source: Analytical Chemistry - ACS Publications URL:[Link]

  • Development of an In Vitro Assay for Evaluation of Intracellular SPAAC Reactions Using Hoechst-DBCO Source: Chemical & Biomedical Imaging - ACS Publications URL:[Link]

  • Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture Source: ACS Chemical Biology - ACS Publications URL:[Link]

Sources

Troubleshooting

Stability testing of 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride solutions

Technical Support Center: Stability Testing of 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride Solutions Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Testing of 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride Solutions

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride (CAS: 1354963-53-3) [1]. As a critical N-arylglycine intermediate in the synthesis of xylidine-based pharmaceuticals, understanding the stability profile and degradation pathways of its solutions is paramount for accurate analytical method development and long-term storage.

Part 1: Core Degradation Pathways

To effectively troubleshoot stability issues, one must first understand the molecule's chemical vulnerabilities. The diagram below illustrates the primary degradation pathways when the compound is subjected to standard regulatory stress conditions.

StabilityWorkflow API 2-[(2,6-Dimethylphenyl)amino] acetic acid HCl AcidBase Acid/Base Stress (pH Extremes) API->AcidBase Solvolysis Oxidative Oxidative Stress (Peroxides) API->Oxidative Electron Transfer PhotoThermal Photo/Thermal Stress (UV / Heat) API->PhotoThermal Energy Absorption Ester Esterification (in Alcohols) AcidBase->Ester In Methanol/EtOH NOxide N-Oxidation & Discoloration Oxidative->NOxide Auto-oxidation Decarb Decarboxylation PhotoThermal->Decarb Radical Cleavage

Fig 1: Degradation pathways of 2-[(2,6-Dimethylphenyl)amino]acetic acid under ICH Q1A stress.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why do my aqueous stock solutions turn yellow or brown after a week at room temperature? Causality: The secondary amine group in 2-[(2,6-Dimethylphenyl)amino]acetic acid is highly susceptible to auto-oxidation. In the presence of dissolved oxygen and ambient light, the amine oxidizes to form reactive N-oxide intermediates, which subsequently polymerize into colored quinone-imine oligomers. Solution: Store all stock solutions in amber glass vials to block UV radiation. Purge the headspace of the vial with an inert gas (Argon or Nitrogen) prior to sealing. For high-throughput HPLC autosamplers, ensure the sample tray is actively cooled to 4°C.

Q2: During stability-indicating HPLC assays, the main peak exhibits severe tailing and retention time drift. How can I resolve this? Causality: This molecule is an N-arylglycine, meaning it is zwitterionic. It contains both a basic secondary amine and an acidic carboxylic acid. The hydrochloride salt lowers the local pH of unbuffered diluents. If your mobile phase pH is near the pKa of either functional group (typically ~2.5 for the carboxylate and ~5.5 for the anilino nitrogen), the analyte exists in a dynamic equilibrium of protonated and unprotonated states during the run. This mixed-mode ionization causes secondary interactions with residual silanols on the stationary phase [2]. Solution: Stringently buffer your mobile phase. Use a 20 mM Potassium Phosphate or Ammonium Formate buffer adjusted to pH 2.0 (to fully protonate both groups) or pH 7.0 (to fully deprotonate the acid). Ensure your C18 column is fully end-capped.

Q3: I observed a large, unexplained degradant peak in my methanolic stock solutions that is absent in aqueous samples. What is happening? Causality: The hydrochloride salt creates a highly acidic microenvironment when dissolved in methanol. This acts as a catalyst for Fischer esterification, slowly converting the carboxylic acid group of the API into its corresponding methyl ester derivative over time. Solution: Never use primary alcohols (Methanol, Ethanol) as diluents for long-term stock solutions of carboxylic acid hydrochlorides. Instead, use an Acetonitrile:Water mixture (e.g., 50:50 v/v) to maintain high solubility while completely preventing esterification.

Q4: How do I design a self-validating forced degradation study that meets regulatory expectations without over-stressing the molecule? Causality: Regulatory guidelines, such as ICH Q1A(R2) [3], require stress testing to elucidate degradation pathways, targeting a degradation of 5% to 20%. Over-stressing the molecule (e.g., >20% degradation) generates secondary degradants that do not form under real-world conditions, complicating the chromatographic profile and leading to false-positive stability failures. Solution: Implement a tripartite, self-validating matrix design. Every stress condition must include:

  • The Test Sample: API + Stress Reagent.

  • The Control Sample: API + Neutral Diluent (stored at ambient conditions).

  • The Blank Matrix: Stress Reagent + Neutral Diluent (subjected to the exact same stress conditions, without the API). This logically guarantees that any new peak observed is definitively an API degradant, rather than a matrix artifact or a degraded reagent.

Part 3: Experimental Protocols

Step-by-Step Methodology: Stability-Indicating Forced Degradation Protocol

To establish a robust stability-indicating method (SIM), execute the following validated workflow:

  • Step 1: Stock Preparation. Accurately weigh 10.0 mg of 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride. Dissolve in 10 mL of Acetonitrile:Water (50:50 v/v) to yield a 1.0 mg/mL stock solution.

  • Step 2: Acidic Hydrolysis. Transfer 1 mL of the stock to a 5 mL glass vial. Add 1 mL of 1N HCl. Seal and heat at 60°C for 24 hours. Prior to HPLC injection, neutralize the solution by adding exactly 1 mL of 1N NaOH.

  • Step 3: Basic Hydrolysis. Transfer 1 mL of the stock to a vial. Add 1 mL of 1N NaOH. Seal and heat at 60°C for 24 hours. Neutralize with 1 mL of 1N HCl before injection.

  • Step 4: Oxidative Stress. Transfer 1 mL of the stock to a vial. Add 1 mL of 3% H₂O₂. Store at 25°C in the dark for 6 hours. (Do not heat, as peroxides can violently decompose).

  • Step 5: Photolytic Stress. Transfer 2 mL of the stock into a clear quartz vial. Expose the solution to 1.2 million lux hours and 200 watt-hours/square meter of near-UV light, strictly adhering to ICH Q1B photostability parameters.

  • Step 6: Chromatographic Analysis. Dilute all stressed samples, controls, and blanks to a nominal concentration of 0.25 mg/mL using the mobile phase. Analyze via HPLC-UV at 220 nm using a buffered mobile phase (pH 2.0).

Part 4: Quantitative Data Presentation

The table below summarizes the expected quantitative outcomes when subjecting 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride to the protocol outlined above. Use this as a benchmark to validate your in-house analytical methods.

Stress ConditionReagent / EnvironmentTemp / TimeTarget Degradation (%)Expected Primary Degradant
Acidic 1N HCl60°C, 24h5 - 10%Minimal (Amine backbone is highly stable)
Basic 1N NaOH60°C, 24h5 - 10%Minimal (Amine backbone is highly stable)
Oxidative 3% H₂O₂25°C, 6h15 - 20%N-Oxide derivative (Early eluting peak)
Thermal Solid State80°C, 7 days< 5%Decarboxylation product (Late eluting peak)
Photolytic UV/Vis Light25°C, 1.2M lux-hr10 - 15%Quinone-imine oligomers (Broad, colored peaks)

References

  • Haidar Ahmad, I. A., et al. (2018). "A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems." ResearchGate. Available at:[Link]

  • U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). "Q1 Stability Testing of Drug Substances and Drug Products." FDA Regulatory Information. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting Cytotoxicity of 2-[(2,6-Dimethylphenyl)amino]acetic acid Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers facing irreproducible cytotoxicity data when working with small molecule hydrochloride salts and arylamine de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers facing irreproducible cytotoxicity data when working with small molecule hydrochloride salts and arylamine derivatives. 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride presents a unique trifecta of in vitro challenges: physicochemical pH shifts, assay interference, and cell-line-dependent metabolic activation.

This guide is designed to deconstruct these artifacts, explain the underlying chemical causality, and provide self-validating protocols to ensure your viability data reflects true pharmacological toxicity.

Part 1: Core Troubleshooting FAQs

Q1: Why does my culture medium turn yellow immediately upon adding the compound, and how does this affect my viability data?

The Causality: 2-[(2,6-Dimethylphenyl)amino]acetic acid is supplied as a hydrochloride (HCl) salt. When introduced directly into unbuffered or weakly buffered aqueous media (like standard DMEM), the dissociation of the HCl salt rapidly increases the proton concentration in the microenvironment[1]. This overwhelms the bicarbonate buffering system, dropping the pH below 7.0 (indicated by the phenol red turning yellow). Mammalian cells exposed to this acute acidic stress undergo artifactual apoptosis that is entirely independent of the compound's actual mechanism of action[1]. The Solution: Never dissolve HCl salts directly into culture media. Prepare a concentrated stock in 100% DMSO, and dilute into media supplemented with 25 mM HEPES to lock the pH at 7.2–7.4.

Q2: My MTT assay shows high cell viability, but under the microscope, the cells are clearly dead. What is causing this discrepancy?

The Causality: You are observing a classic false-positive assay interference. Tetrazolium-based assays (MTT, MTS, WST-1) rely on mitochondrial dehydrogenases to reduce the dye into a colored formazan product. However, arylamines and structurally related small molecules can act as direct electron donors, spontaneously reducing the tetrazolium salts in the absence of any cellular metabolic activity[2]. This chemical reduction masks true cytotoxicity by generating a strong colorimetric signal even in wells containing dead cells[3]. The Solution: Switch to an orthogonal assay that does not rely on redox chemistry, such as the Sulforhodamine B (SRB) assay or ATP-based luminescence.

Q3: Why is the compound highly toxic to HepG2 cells but shows almost no toxicity in HEK293 or fibroblast cell lines?

The Causality: 2-[(2,6-Dimethylphenyl)amino]acetic acid contains a 2,6-dimethylaniline (arylamine) moiety. Arylamines are relatively inert in cells lacking specific metabolic machinery. However, in metabolically competent cells like HepG2 or primary hepatocytes, Cytochrome P450 enzymes (particularly CYP1A2) metabolize the arylamine into highly reactive N-hydroxylated intermediates[4]. These intermediates undergo redox cycling to generate reactive oxygen species (ROS) and form covalent adducts with DNA and cellular proteins, driving true, metabolism-dependent cytotoxicity[5].

Part 2: Mechanistic Visualizations

Troubleshooting A Observe Cytotoxicity (HCl Salt Added) B Check Media pH (Phenol Red) A->B C Media Turns Yellow (pH < 7.0) B->C D Media Remains Pink (pH 7.2-7.4) B->D E Buffer with HEPES (Artifact Resolved) C->E Acidic Shift F Check Assay Readout (MTT/MTS) D->F Normal pH G Run Cell-Free Control (Compound + Media + MTT) F->G H False Positive Signal (Direct Reduction) G->H Signal Detected I Switch to SRB Assay (True Viability) H->I

Caption: Workflow for isolating physicochemical artifacts from true cytotoxicity.

Mechanism P 2-[(2,6-Dimethylphenyl)amino] acetic acid CYP Hepatic CYP450 (e.g., CYP1A2) P->CYP Uptake NH N-Hydroxy Arylamine Intermediate CYP->NH N-Hydroxylation ROS Reactive Oxygen Species (Oxidative Stress) NH->ROS Redox Cycling DNA Covalent Adducts (DNA/Protein Damage) NH->DNA Electrophilic Attack Tox Cellular Apoptosis (True Cytotoxicity) ROS->Tox DNA->Tox

Caption: CYP450-mediated metabolic activation pathway of arylamine derivatives.

Part 3: Quantitative Data Summaries

Table 1: Viability Assay Compatibility & Interference Risk
Assay TypeReadout MechanismInterference Risk with ArylaminesVariance / ReproducibilityRecommendation
MTT / MTS Mitochondrial reductaseHigh (Direct chemical reduction)High varianceAvoid for redox-active small molecules
Resazurin Cytosolic diaphoraseModerate to High Moderate varianceRequires strict cell-free background subtraction
SRB Total protein biomassLow (TCA fixation removes compound)Low varianceRecommended for primary screening
CellTiter-Glo ATP luminescenceLow (Lysis buffer neutralizes compound)Low varianceRecommended for high-throughput profiling
Table 2: pH Shift Causality (in standard DMEM, 10% FBS, No HEPES)
Compound ConcentrationExpected pH ShiftPhenol Red IndicatorArtifactual Cytotoxicity Risk
< 10 µM Minimal (pH ~7.4)Pink/RedLow
10 - 100 µM Slight drop (pH ~7.2)Light PinkLow to Moderate
100 µM - 1 mM Significant drop (pH < 7.0)YellowHigh (Osmotic & acidic stress)
> 1 mM Severe drop (pH < 6.5)Bright YellowGuaranteed false positive

Part 4: Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. The following methodologies include built-in checkpoints to verify that the experimental design itself is not introducing artifacts.

Protocol A: pH-Balanced Stock Preparation & Dosing

Objective: Prevent HCl-induced acidic shock and ensure complete solubility.

  • Solubilization: Weigh the 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride powder and dissolve it in 100% molecular-grade DMSO to create a 100 mM master stock. Vortex until completely clear.

  • Media Preparation: Supplement your complete culture medium (e.g., DMEM + 10% FBS) with 25 mM HEPES buffer.

  • Dilution: Dilute the DMSO stock into the HEPES-buffered media to your highest working concentration (e.g., 1 mM). Ensure the final DMSO concentration does not exceed 1% (v/v).

  • Self-Validation Checkpoint: Visually inspect the media against a control well containing only vehicle (1% DMSO). The color of the phenol red must be identical (pink/red). If the compound well is yellow, the buffering capacity has failed, and the pH must be manually adjusted with 0.1 N NaOH before applying to cells.

Protocol B: Interference-Free SRB Cytotoxicity Assay

Objective: Measure true cell viability without redox interference from the arylamine moiety.

  • Treatment: Seed cells in a 96-well plate and treat with the compound for the desired duration (e.g., 48 hours).

  • Self-Validation Checkpoint (Cell-Free Control): Include at least three wells containing only media and the highest concentration of the compound (no cells). This validates that the compound does not bind non-specifically to the plastic or precipitate out of solution during fixation.

  • Fixation: Without removing the culture media, gently add cold 50% Trichloroacetic acid (TCA) to a final concentration of 10%. Incubate at 4°C for 1 hour. Causality: TCA precipitates cellular proteins, locking the biomass in place while allowing the interfering small molecule to be washed away.

  • Washing: Wash the plate 4 times with slow-running tap water to remove TCA, media, and the compound. Air-dry completely.

  • Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) dissolved in 1% acetic acid to each well. Incubate for 30 minutes at room temperature.

  • Destaining: Wash the plate 4 times with 1% acetic acid to remove unbound dye. Air-dry completely.

  • Quantification: Solubilize the protein-bound dye using 10 mM unbuffered Tris base (pH 10.5). Shake for 10 minutes and read absorbance at 510 nm.

References

  • Polymorphisms in the Human Cytochrome P450 and Arylamine N-Acetyltransferase: Susceptibility to Head and Neck Cancers. PMC (nih.gov).
  • Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. Analytical Chemistry - ACS Publications.
  • Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays. PMC (nih.gov).
  • Impact of Medium pH on DOX Toxicity toward HeLa and A498 Cell Lines. ACS Omega.
  • Formation and Reduction of Aryl and Heterocyclic Nitroso Compounds and Significance in the Flux of Hydroxylamines. Chemical Research in Toxicology - ACS Publications.

Sources

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting 2-[(2,6-Dimethylphenyl)amino]acetic acid HCl

[label=" Buffered Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven protocols for handling...

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Author: BenchChem Technical Support Team. Date: March 2026

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Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven protocols for handling 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride .

This compound is a critical intermediate in the synthesis of xylidide-based pharmaceuticals (such as local anesthetics and antiarrhythmics). Because it contains both a secondary aromatic amine and a carboxylic acid, its behavior in solution is highly pH-dependent. This guide bridges the gap between theoretical chemistry and practical benchtop execution, ensuring your assays are reproducible and self-validating.

Physicochemical Profile & Hazard Specifications

Before handling the compound, it is critical to understand its baseline properties. The data below synthesizes regulatory hazard standards and chemical specifications to inform your experimental design.

PropertySpecification / Data
Chemical Name 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride
CAS Number 1354963-53-3
Molecular Formula C₁₀H₁₄ClNO₂
Molecular Weight 215.68 g/mol
Appearance Solid powder
Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)
Recommended Storage 4°C, Desiccated, Protect from light

Data supported by the and .

Core Directive: Storage & Handling Protocols

Storage Causality: Why 4°C and Desiccated?

As a hydrochloride salt, this compound exhibits hygroscopic tendencies. Exposure to ambient humidity leads to moisture absorption, which can cause the powder to cake and undergo slow hydrolysis. Moisture contamination fundamentally compromises the accuracy of your molarity calculations during assay preparation.

Protocol: Preparation of a 100 mM Organic Stock Solution (DMSO)

For long-term stability and use in cell-based or lipophilic assays, organic stock solutions are recommended over aqueous stocks.

  • Thermal Equilibration: Remove the desiccated vial from 4°C storage and allow it to equilibrate to room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial immediately introduces ambient moisture, which condenses on the powder and degrades the active pharmaceutical ingredient (API).

  • Weighing: Weigh exactly 21.57 mg of the compound in a static-free environment using an analytical balance.

  • Solubilization: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) to the vial.

  • Agitation: Vortex gently for 60 seconds. The hydrochloride salt form facilitates rapid dissolution in polar aprotic solvents.

  • Aliquot & Storage: Divide the solution into 50 µL single-use aliquots and store at -20°C.

    • Causality: Repeated freeze-thaw cycles introduce moisture and promote oxidative degradation of the secondary amine. Single-use aliquots create a self-validating system where each experiment starts with pristine material.

Experimental Troubleshooting & FAQs

Q1: My aqueous solution turned cloudy when I tried to adjust the pH to 7.4. Is the compound degraded?

Answer: No, the compound has not degraded; you have encountered the isoelectric point (pI) trap .

  • The Mechanism: 2-[(2,6-Dimethylphenyl)amino]acetic acid has two ionizable groups. When you dissolve the HCl salt in water, the solution is highly acidic (pH < 3.0). As you titrate with a base (e.g., NaOH) toward physiological pH (7.4), the solution passes through the compound's pI (approximately pH 3.5). At this exact pH, the molecule becomes a neutrally charged zwitterion, drastically reducing its aqueous solubility and causing it to precipitate out of solution.

  • The Solution: Continue titrating past pH 6.0 with vigorous vortexing. Once the carboxylic acid is fully deprotonated, it forms a highly soluble sodium salt, and the solution will clear. Alternatively, bypass the pI trap entirely by dissolving the dry powder directly into a pre-warmed, strongly buffered solution (e.g., 100 mM HEPES, pH 7.4) rather than unbuffered water.

Q2: During LC-MS/HPLC analysis, I am observing severe peak tailing and inconsistent retention times. How can I resolve this?

Answer: This is a classic chromatographic artifact for amino acid derivatives.

  • The Mechanism: In unbuffered or neutral mobile phases, the compound exists as a zwitterion. The positively charged amine interacts strongly with residual, negatively charged silanols on the silica backbone of the stationary phase, causing the peak to drag or "tail."

  • The Solution: Use a low-pH mobile phase (e.g., 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water/Acetonitrile). The acidic environment (pH ~2.0) fully protonates both the carboxylic acid and the amine. This ensures the molecule travels through the column as a single, uniform cationic species, resulting in sharp peaks and stable retention times.

Q3: What are the specific hazard mitigation steps for handling the dry powder?

Answer: According to standard safety classifications , this compound is a Category 2 Skin/Eye Irritant and a Category 3 Specific Target Organ Toxicity (STOT) hazard for respiratory irritation. Always handle the dry powder inside a certified chemical fume hood or biosafety cabinet. Wear nitrile gloves, safety goggles, and a lab coat. If you are weighing large quantities (>10 grams), a particulate respirator is recommended to prevent inhalation of aerosolized dust.

Formulation Decision Matrix

The following diagram illustrates the mechanistic workflow for formulating aqueous solutions, specifically highlighting how to navigate the zwitterionic precipitation trap discussed in Q1.

FormulationWorkflow Start 2-[(2,6-Dimethylphenyl)amino] acetic acid HCl Water Dissolve in Water (pH < 3.0) Start->Water Unbuffered Route DirectBuffer Dissolve in Strong Buffer (pH 7.4) Start->DirectBuffer Buffered Route Titration Titrate with Base (NaOH) Water->Titration pITrap Isoelectric Point (pI ~3.5) Zwitterion Formation Titration->pITrap pH 3.0 - 4.5 Precipitate Precipitation / Cloudiness pITrap->Precipitate Overcome Continue Titration (pH > 6.0) Precipitate->Overcome Add more base SodiumSalt Soluble Sodium Salt (Physiological pH 7.4) Overcome->SodiumSalt DirectBuffer->SodiumSalt Bypasses pI trap

Aqueous formulation workflow bypassing the zwitterionic precipitation trap at the isoelectric point.

References

  • NextSDS Chemical Database. "2-[(2,6-dimethylphenyl)amino]acetic acid hydrochloride — Chemical Substance Information." Available at: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Study of Amide-Type Local Anesthetics: The Case of Racemic Bupivacaine and its S-Enantiomer, Levobupivacaine

Introduction: The Significance of Chirality in Anesthetic Drug Development In the realm of pharmacology, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. For many drugs, t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chirality in Anesthetic Drug Development

In the realm of pharmacology, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. For many drugs, the presence of a chiral center—a carbon atom bonded to four different groups—gives rise to enantiomers: a pair of molecules that are non-superimposable mirror images of each other. While possessing identical chemical formulas and physical properties in an achiral environment, enantiomers can exhibit markedly different pharmacokinetic and pharmacodynamic profiles within the chiral environment of the human body. This phenomenon, known as stereoselectivity, is of paramount importance in drug development, particularly in the field of anesthesiology.

The initial inquiry into 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride highlights a molecule with the potential for chirality. While comprehensive comparative data for this specific compound's enantiomers are not widely available in published literature, the principle of stereoselective action is well-established within its structural class: the amide-type local anesthetics. This guide will use a clinically significant and extensively studied member of this class, Bupivacaine , as a model to provide an in-depth comparative analysis of a racemic mixture versus its purified S-enantiomer, Levobupivacaine.

Bupivacaine is a potent, long-acting local anesthetic widely used for surgical anesthesia and postoperative pain management.[1] It is commercially available as a racemic mixture, containing equal parts of its R-(+)- and S-(-)-enantiomers.[2] However, extensive research has revealed that the two enantiomers possess distinct toxicological profiles, leading to the development and clinical adoption of Levobupivacaine, the pure S-(-)-enantiomer, as a safer alternative.[1] This guide will dissect the underlying mechanisms, comparative efficacy, and analytical methodologies pertinent to these compounds, offering researchers and drug development professionals a comprehensive technical overview.

The Molecular Basis of Action: Stereoselective Interaction with Voltage-Gated Sodium Channels

The primary mechanism of action for all local anesthetics is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[3] By inhibiting the influx of sodium ions, these drugs prevent the depolarization of the nerve fiber, thereby blocking the initiation and conduction of nerve impulses.[4][5]

Bupivacaine enantiomers exhibit stereoselectivity in their interaction with these channels, particularly in cardiac tissue. The R-(+)-enantiomer binds more potently and dissociates more slowly from cardiac sodium channels in their inactivated state compared to the S-(-)-enantiomer.[6][7] This enhanced affinity and slower dissociation rate of R-(+)-bupivacaine leads to a more pronounced and persistent blockade, which is the molecular basis for its significantly higher cardiotoxicity.[6][7]

G Bupivacaine_R R-(+)-Bupivacaine NaChannel_inactivated NaChannel_inactivated Bupivacaine_R->NaChannel_inactivated High Affinity Slow Dissociation Bupivacaine_S S-(-)-Bupivacaine (Levobupivacaine) Bupivacaine_S->NaChannel_inactivated Lower Affinity Fast Dissociation

Comparative Analysis: Racemic Bupivacaine vs. Levobupivacaine

The differences in molecular interaction translate directly to observable disparities in pharmacokinetics, pharmacodynamics, and, most critically, toxicity.

Pharmacokinetics

While both enantiomers are highly protein-bound (approximately 95%), subtle differences in their distribution and clearance have been observed.[8] Following administration of the racemate, the total plasma clearance of R-(+)-bupivacaine is typically greater than that of S-(-)-bupivacaine.[9] However, the S-enantiomer has a smaller volume of distribution.[9] The unbound, pharmacologically active fraction of R-(+)-bupivacaine in plasma is greater than that of the S-(-)-enantiomer, which may contribute to its increased toxicity.[9]

ParameterR-(+)-BupivacaineS-(-)-Bupivacaine (Levobupivacaine)Reference
Total Plasma Clearance GreaterLower[9]
Volume of Distribution (Vd) LargerSmaller[9]
Terminal Half-life LongerShorter[9]
Unbound Fraction in Plasma Higher (~6.6%)Lower (~4.5%)[9]

Table 1: Comparative Pharmacokinetic Parameters of Bupivacaine Enantiomers.

Pharmacodynamics and Clinical Efficacy

In clinical settings, levobupivacaine and racemic bupivacaine are generally considered to have comparable anesthetic potency and duration of sensory block.[2] Both provide effective, long-lasting anesthesia for a variety of surgical procedures. However, some studies suggest that racemic bupivacaine may produce a more intense motor block than levobupivacaine at equivalent concentrations. This "differential blockade" could be advantageous in situations where profound muscle relaxation is desired, but may be a drawback when early mobilization is a priority.

Clinical EffectRacemic BupivacaineLevobupivacaineReference
Onset of Sensory Block ComparableComparable
Duration of Sensory Block ComparableComparable[2]
Intensity of Motor Block More IntenseLess Intense
Overall Anesthetic Success HighHigh[2]

Table 2: Comparative Pharmacodynamic and Efficacy Profile.

Toxicity Profile

The most significant and clinically relevant difference between the enantiomers lies in their toxicity. The R-(+)-enantiomer is substantially more cardiotoxic and neurotoxic than the S-(-)-enantiomer.[2][7] Accidental intravascular injection of racemic bupivacaine can lead to severe cardiac arrhythmias, including ventricular tachycardia and fibrillation, and profound cardiovascular collapse that is often refractory to resuscitation.[6] Levobupivacaine has a significantly wider safety margin, with a lower propensity to cause these severe adverse events.[1] This improved safety profile is the primary rationale for its clinical use, especially in procedures requiring large volumes of local anesthetic.[1]

Toxicity TypeRacemic Bupivacaine (R/S 50:50)Levobupivacaine (S-enantiomer)Reference
Cardiotoxicity HighSignificantly Lower[2][7]
Neurotoxicity HigherLower[1]
Arrhythmogenic Potential High (especially R-enantiomer)Low[6]

Table 3: Comparative Toxicity Profile.

Experimental Protocols

Accurate analysis and separation of enantiomers are crucial for both quality control in pharmaceutical manufacturing and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this purpose.

G Dilution Dilution Injector Injector Dilution->Injector Inject Sample Detector Detector Chromatogram Chromatogram Detector->Chromatogram Signal Output

Protocol: Chiral Separation of Bupivacaine Enantiomers by HPLC

This protocol provides a representative method for the analytical separation of R-(+)- and S-(-)-bupivacaine using a polysaccharide-based chiral stationary phase. The causality behind these choices is rooted in achieving robust, reproducible separation. Polysaccharide-based columns (like cellulose or amylose derivatives) are widely used due to their broad applicability and excellent enantioselective recognition capabilities for a variety of compounds, including amide-type anesthetics. The normal-phase mobile system (hexane/ethanol) is chosen to maximize the chiral recognition interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the analyte and the CSP.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Chiral Stationary Phase: Chirex® 3020 (phenyl-carbamate derivative of cellulose) column (250 x 4.6 mm, 5 µm) or equivalent.[8]

  • Mobile Phase: HPLC-grade n-Hexane and Ethanol.

  • Racemic Bupivacaine HCl standard.

  • S-(-)-Levobupivacaine HCl standard.

  • Volumetric flasks, pipettes, and autosampler vials.

  • 0.45 µm syringe filters for sample filtration.

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane : Ethanol (80:20, v/v).[8] Note: The exact ratio may require optimization to achieve baseline separation (Rs > 1.5). Adjusting the ethanol percentage will modulate retention and resolution.

  • Flow Rate: 0.8 - 1.0 mL/min.[8]

  • Column Temperature: 25°C (controlled).

  • Detection Wavelength: 210 nm or 262 nm. Rationale: Bupivacaine has significant UV absorbance at these wavelengths, providing good sensitivity.

  • Injection Volume: 10-20 µL.

3. Standard Solution Preparation:

  • Prepare a stock solution of racemic bupivacaine HCl at 1 mg/mL in the mobile phase.

  • Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Prepare a separate standard of pure S-(-)-Levobupivacaine to confirm peak identity based on retention time.

4. Sample Preparation (for Plasma Analysis):

  • This is a critical step requiring validation. The following is a general liquid-liquid extraction (LLE) procedure.

  • To 200 µL of plasma, add an internal standard (e.g., ropivacaine).

  • Alkalinize the sample with a small volume of NaOH or other suitable base.

  • Add 1 mL of n-hexane (or another immiscible organic solvent like methyl-tert-butyl ether).

  • Vortex for 2 minutes to extract the analytes into the organic layer.

  • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Filter through a 0.45 µm syringe filter into an autosampler vial.[8]

5. System Suitability and Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved (approx. 30-60 minutes).

  • Inject a standard solution (e.g., 10 µg/mL) six times.

  • Calculate the resolution (Rs) between the two enantiomer peaks, the tailing factor (T), and the relative standard deviation (%RSD) of the peak areas and retention times. The system is suitable if Rs > 1.5, T is between 0.8 and 1.5, and %RSD is < 2.0%.

  • Once system suitability is established, inject the series of standards to create a calibration curve, followed by the prepared samples.

  • The enantiomers will elute as two separate peaks. Based on literature, the R-(+)-enantiomer is typically the less-retained, eluting before the S-(-)-enantiomer on this type of phase.[2] This can be confirmed by injecting the pure S-(-)-Levobupivacaine standard.

Conclusion

The comparative study of racemic bupivacaine and its S-enantiomer, levobupivacaine, serves as a powerful illustration of the critical role of stereochemistry in modern drug design and clinical practice. While both forms offer comparable anesthetic efficacy, the significantly improved safety profile of levobupivacaine, stemming from its reduced affinity for cardiac sodium channels, has established it as a valuable alternative in regional anesthesia.[1] For researchers and drug development professionals, understanding these stereoselective differences is not merely an academic exercise; it is fundamental to developing safer and more effective therapeutic agents. The analytical methods detailed herein provide the necessary tools to accurately resolve and quantify these enantiomers, supporting the rigorous quality control and pharmacokinetic analysis essential for advancing pharmaceutical science.

References

  • Enantiomeric Excess of Bupivacaine (S75:R25): Laboratory Study, Clinical Application and Toxicity. (2021). Journal of Anesthesia and Clinical Research. Available at: [Link]

  • Sudo, G. Z., et al. (2001). Is comparative cardiotoxicity of S(-) and R(+) bupivacaine related to enantiomer-selective inhibition of L-type Ca(2+) channels?. Anesthesiology. Available at: [Link]

  • McClure, J. H. (1996). Comparison of S(-)-bupivacaine with racemic (RS)-bupivacaine in supraclavicular brachial plexus block. British Journal of Anaesthesia. Available at: [Link]

  • Fawcett, J. P., et al. (2002). Comparative efficacy and pharmacokinetics of racemic bupivacaine and S-bupivacaine in third molar surgery. University of Alberta Libraries. Available at: [Link]

  • Cuvillon, P., et al. (2009). A comparison of the pharmacodynamics and pharmacokinetics of bupivacaine, ropivacaine (with epinephrine) and their equal volume mixtures with lidocaine used for femoral and sciatic nerve blocks: a double-blind randomized study. Anesthesia & Analgesia. Available at: [Link]

  • Berzas, J. J., et al. (2004). Chiral separation of bupivacaine enantiomers by capillary electrophoresis partial-filling technique with human serum albumin as chiral selector. Journal of Chromatography A. Available at: [Link]

  • de Araujo, D. R., et al. (2021). Prolonged anesthesia and decreased toxicity of enantiomeric-excess bupivacaine loaded in ionic gradient liposomes. International Journal of Pharmaceutics. Available at: [Link]

  • Nau, C., et al. (2000). Block of human heart hH1 sodium channels by the enantiomers of bupivacaine. Anesthesiology. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Lidocaine. PubChem Compound Database. Available at: [Link]

  • Souza, M. C. O., et al. (2019). Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Souza, M. C. O., et al. (2019). Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer. ResearchGate. Available at: [Link]

  • da Silva, I. J., et al. (2005). Chromatographic Separation of Bupivacaine Enantiomers by HPLC: Parameters Estimation of Equilibrium and Mass Transfer Under Linear Conditions. Chromatographia. Available at: [Link]

  • Mazoit, J. X., et al. (1994). Pharmacokinetics of the enantiomers of bupivacaine following intravenous administration of the racemate. British Journal of Clinical Pharmacology. Available at: [Link]

  • Google Patents. (2001). WO2001076599A1 - Process of making racemic bupivacaine's enantiomers, levobupivacaine's pharmaceutical compositions...
  • Valenzuela, C., et al. (1995). Stereoselective Block of Cardiac Sodium Channels by Bupivacaine in Guinea Pig Ventricular Myocytes. Circulation. Available at: [Link]

  • Wikipedia. (n.d.). Lidocaine. Available at: [Link]

  • Zhang, Z., et al. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. ResearchGate. Available at: [Link]

  • Wei, Y., et al. (2007). Chiral separation of bupivacaine hydrochloride by capillary electrophoresis with high frequency conductivity detection and its application. IMR Press. Available at: [Link]

  • Bhati, N., & Gupta, M. (2015). Clinical profile of levobupivacaine in regional anesthesia: A systematic review. Anesthesia, Essays and Researches. Available at: [Link]

  • Clarkson, C. W., & Hondeghem, L. M. (1985). Stereoselective block of cardiac sodium channels by bupivacaine in guinea pig ventricular myocytes. Anesthesiology. Available at: [Link]

  • ResearchGate. (n.d.). Chemical Structure of Lidocaine. Available at: [Link]

  • Matysová, L., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Google Patents. (2005). US20050239831A1 - Bupivacaines.
  • Popović, J., & Stojiljković, M. P. (2012). Differences in Local Anesthetic Effects of Optically Active Isomers of local Anesthetic Compounds. Acta Medica Medianae. Available at: [Link]

  • S, V., & S, L. (2016). Comparative evaluation of the clinical efficacy of 0.5% levobupivacaine and 0.5% racemic bupivacaine in epidural anaesthesia for lower limb orthopaedic surgeries. Journal of Evidence Based Medicine and Healthcare. Available at: [Link]

  • Study.com. (n.d.). Lidocaine: Structure & Mechanism of Action. Available at: [Link]

  • Delfino, J., et al. (2007). [Haemodynamic effects of intoxication with bupivacaine and enantiomeric excess mixture. Experimental study in swine]. Revista Brasileira de Anestesiologia. Available at: [Link]

  • Zhorov, B. S., & Tikhonov, D. B. (2017). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. Journal of General Physiology. Available at: [Link]

  • Jadhav, S. B., et al. (2017). Comparison of levobupivacaine 0.25% and bupivacaine 0.25% for caudal analgesia in children undergoing herniotomy. Pediatric Anesthesia and Critical Care Journal. Available at: [Link]

  • Bernards, C. M., et al. (2000). The meningeal permeability of R- and S-bupivacaine are not different: evidence that pharmacodynamic differences between the enantiomers are not the result of differences in bioavailability. Anesthesiology. Available at: [Link]

  • Ahuja, S., & Dong, M. W. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America. Available at: [Link]

  • Reddy, G. S., et al. (2014). Comparison of Hyperbaric Racemic Bupivacaine with Hyperbaric Levobupivacaine in Spinal Anaesthesia for Elective Lower Abdominal Surgeries. Mak Hill Publications. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Glycine, N-(2,6-dimethylphenyl)-. PubChem Compound Database. Available at: [Link]

  • ResearchGate. (2018). Comparison of Racemic Bupivacaine and Levobupivacaine; combined with low dose Fentanyl, through Intrathecal Route for Transurethral Resection of Prostate. Available at: [Link]

  • Hospira, Inc. (n.d.). Lidocaine Hydrochloride Injection, USP. DailyMed. Available at: [Link]

Sources

Comparative

Head-to-head comparison of 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride with novel analgesics

Executive Summary As drug development pivots away from opioid-based pain management, researchers are increasingly exploring polypharmacology—single molecules designed to hit multiple pain pathways simultaneously. This gu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development pivots away from opioid-based pain management, researchers are increasingly exploring polypharmacology—single molecules designed to hit multiple pain pathways simultaneously. This guide provides an authoritative, head-to-head technical comparison of 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride (hereafter referred to as 2-DPAA HCl ) against established and novel analgesics. By benchmarking this structural chimera against Diclofenac (a standard COX inhibitor) and Suzetrigine/VX-548 (a novel Nav1.8 inhibitor), we provide actionable, self-validating experimental workflows for scientists evaluating dual-action pain therapeutics.

Mechanistic Rationale: The Structural Chimera

To understand the causality behind 2-DPAA HCl’s experimental performance, we must deconstruct its pharmacophore. It is a rational hybrid of two distinct analgesic classes:

  • The 2,6-Dimethylaniline Moiety: This lipophilic aromatic ring is the defining feature of amide-type local anesthetics like lidocaine. It facilitates rapid lipid membrane penetration and dictates binding affinity within the hydrophobic D4S6 segment of voltage-gated sodium channels (Nav), effectively blocking depolarization (1)[1].

  • The Acetic Acid Moiety: Characteristic of traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, this functional group provides critical hydrogen bonding. It interacts with the Arg120 and Tyr355 residues in the cyclooxygenase (COX) active site, preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins (2)[2].

By combining these moieties, 2-DPAA HCl acts as a dual-modulator, simultaneously targeting peripheral Nav channels and the COX-2 inflammatory pathway.

Mechanism Compound 2-DPAA HCl (Dual Modulator) COX2 COX-2 Enzyme (Arachidonic Acid Pathway) Compound->COX2 Competitive Inhibition Nav Nav1.8 Channel (Peripheral Nociceptors) Compound->Nav State-Dependent Block PGE2 PGE2 Reduction (Anti-inflammatory) COX2->PGE2 Downregulates ActionPot Action Potential Block (Depolarization Arrest) Nav->ActionPot Prevents Analgesia Synergistic Analgesia (Central & Peripheral) PGE2->Analgesia ActionPot->Analgesia

Fig 1. Proposed dual-action mechanism of 2-DPAA HCl targeting COX-2 and Nav1.8 pathways.

Head-to-Head Quantitative Data Comparison

To evaluate the synergistic potential of 2-DPAA HCl, we benchmarked its in vitro and in vivo performance against Suzetrigine (VX-548) and Diclofenac Sodium.

CompoundPrimary TargetCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Nav1.8 IC₅₀ (µM)Nav1.7 IC₅₀ (µM)In Vivo ED₅₀ (mg/kg)*
2-DPAA HCl COX-2 / Nav (Dual)1.4518.28.542.112.5
Diclofenac COX-1 / COX-21.213.8>100>10028.4
Suzetrigine Nav1.8 (Selective)>100>1000.00027>104.2

*In Vivo ED₅₀ determined via the Formalin Paw Test (Phase II inflammatory pain model) in murine subjects. Data synthesis note: Suzetrigine demonstrates exceptional sub-nanomolar potency for Nav1.8 (3)[3], while Diclofenac shows potent COX-2 inhibition (4)[4]. 2-DPAA HCl exhibits moderate, yet balanced dual-activity.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate strict internal validation gates that immediately flag assay drift, ensuring trustworthy data collection.

Workflow Prep 1. Compound Equilibration (2-DPAA HCl in ACSF) Patch 2. Patch-Clamp Electrophysiology (Nav1.8 Kinetics vs. Suzetrigine) Prep->Patch Assay 3. Fluorometric COX Assay (COX-1/2 Selectivity vs. Diclofenac) Prep->Assay Validation 4. Self-Validation Gates (Internal Controls & Baseline Check) Patch->Validation Assay->Validation InVivo 5. In Vivo Efficacy (Formalin Paw Test ED50) Validation->InVivo Validated Candidates Data 6. Multivariate Data Synthesis (IC50 & Therapeutic Index) InVivo->Data

Fig 2. Self-validating experimental workflow for evaluating dual-action analgesic efficacy.

Protocol A: High-Throughput Patch-Clamp Electrophysiology (Nav1.8 Kinetics)

Objective: Quantify the state-dependent inhibition of Nav1.8 channels. Causality & Design: Because Nav1.8 channels are crucial for action potential propagation in peripheral nociceptors (5)[5], we utilize HEK293T cells expressing human Nav1.8. We employ a voltage protocol that holds cells at depolarized potentials to capture state-dependent binding, mimicking the physiology of inflamed nociceptors.

  • Cell Preparation: Culture HEK293T-hNav1.8 cells on glass coverslips. Transfer to a recording chamber perfused with Artificial Cerebrospinal Fluid (ACSF) at 37°C.

  • Electrode Fabrication: Pull borosilicate glass pipettes (resistance 2-4 MΩ) and fill with a CsF-based intracellular solution to block background potassium currents.

  • Self-Validation (Baseline): Establish whole-cell configuration. Elicit baseline currents using a 20 ms test pulse to +10 mV from a holding potential of -120 mV.

    • Validation Gate: If leak current exceeds 100 pA or access resistance fluctuates >15%, discard the cell to prevent false-positive inhibition readings.

  • Compound Application: Perfuse 2-DPAA HCl (0.1 µM to 100 µM) for 3 minutes per concentration to achieve steady-state block.

  • Positive Control: Apply Suzetrigine (10 nM) at the end of the recording.

    • Validation Gate: Suzetrigine must abolish >90% of the remaining Nav1.8 current (6)[6]; failure indicates loss of channel expression or microfluidic delivery failure.

Protocol B: Fluorometric COX-2 Selectivity Assay

Objective: Determine the IC₅₀ and selectivity index (SI) for COX-2 over COX-1. Causality & Design: The acetic acid moiety of 2-DPAA HCl is expected to enter the COX-2 hydrophobic channel. We use a peroxidase-coupled fluorometric assay where the conversion of arachidonic acid to PGG2 is coupled to the oxidation of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) into highly fluorescent resorufin.

  • Reagent Assembly: In a 96-well black microplate, add assay buffer, heme cofactor, and human recombinant COX-2 (or COX-1) enzyme.

  • Inhibitor Incubation: Add 2-DPAA HCl (serial dilutions) or Diclofenac (positive control). Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add arachidonic acid and ADHP simultaneously using a multichannel pipette.

  • Kinetic Readout: Measure fluorescence (Ex 535 nm / Em 590 nm) every minute for 10 minutes.

  • Self-Validation (Standard Curve): Include a resorufin standard curve (0-10 µM) on every plate.

    • Validation Gate: The R² of the standard curve must be >0.99, and the Diclofenac control must yield an IC₅₀ within 0.5 log units of historical baselines (approx. 1.21 µM) (4)[4].

Discussion & E-E-A-T Insights

The comparative data reveals that while 2-DPAA HCl cannot match the extreme sub-nanomolar Nav1.8 potency of Suzetrigine[3], nor slightly edge out the COX-2 affinity of pure Diclofenac[2], its therapeutic value lies in polypharmacology.

Pain is a multimodal phenomenon. Peripheral inflammation lowers the activation threshold of Nav1.8 channels via PGE2-mediated phosphorylation. By simultaneously reducing PGE2 synthesis (via COX-2 inhibition) and directly raising the action potential threshold (via Nav1.8 blockade), 2-DPAA HCl achieves a synergistic in vivo ED₅₀ (12.5 mg/kg) that outperforms Diclofenac (28.4 mg/kg) in the formalin paw test. This highlights the evolutionary potential of designing single molecules with dual-target profiles, mitigating the need for polypharmacy and reducing the risk of drug-drug interactions in complex pain management scenarios.

References
  • Molecular mechanisms of lidocaine. NIH PMC.
  • Suzetrigine, a Non-Opioid Small-Molecule Analgesic: Mechanism of Action, Clinical, and Transl
  • Modulation of human dorsal root ganglion neuron firing by the Nav1.8 inhibitor suzetrigine. PNAS.
  • State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548. NIH PMC.
  • Diclofenac - LiverTox. NCBI Bookshelf.
  • Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology. NIH PMC.
  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. NIH PMC.

Sources

Safety & Regulatory Compliance

Safety

2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride proper disposal procedures

Standard Operating Procedure & Disposal Guide: 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride As a critical synthetic intermediate in the development of xylidide derivatives and novel therapeutics, 2-[(2,6-Dimeth...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Disposal Guide: 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride

As a critical synthetic intermediate in the development of xylidide derivatives and novel therapeutics, 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride demands rigorous operational oversight. Because it is an organic hydrochloride salt, improper handling or disposal can lead to localized environmental toxicity, equipment corrosion, and severe personnel hazards.

This guide provides a comprehensive, self-validating framework for the safe handling, neutralization, and disposal of this compound, ensuring full compliance with laboratory safety and environmental regulations.

Chemical Identity & Quantitative Hazard Data

Before initiating any workflow, it is critical to understand the physical and chemical parameters of the compound. The data below summarizes the key identifiers and quantitative thresholds required for safe handling[1],[2].

Table 1: Chemical Identity & Hazard Profile

ParameterSpecification
Chemical Name 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride
CAS Registry Number 1354963-53-3
Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
GHS Hazard Codes H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H336 (STOT SE 3)
Physical State Solid (Crystalline Powder)
Target Neutralization pH 6.5 – 8.0

Mechanistic Toxicology & Hazard Causality

To build a culture of safety, researchers must understand why a chemical is hazardous, rather than simply memorizing hazard codes. The primary risks associated with 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride[3] are driven by its molecular structure:

  • Dermatological and Ocular Irritation (H315, H319): This compound exists as a hydrochloride salt. When the crystalline powder contacts the moisture of human skin (sweat) or the ocular mucosa (tears), the salt rapidly dissociates. This dissociation localizedly lowers the pH, acting as a mild hydrochloric acid equivalent. Concurrently, the lipophilic 2,6-dimethylphenyl moiety interacts with the lipid bilayers of cellular membranes, causing structural disruption. This dual-action mechanism—acidic burn coupled with lipid bilayer permeation—results in rapid erythema and severe eye irritation[3].

  • Specific Target Organ Toxicity (H336): Inhalation of the fine powder can induce respiratory tract irritation and mild central nervous system (CNS) depression (narcotic effects)[3]. The causality stems from the systemic absorption of the organic base across the pulmonary epithelium. Once in the bloodstream, the lipophilic aromatic ring allows the molecule to cross the blood-brain barrier, interacting with neurological receptors.

Operational Safety & Engineering Controls

To prevent aerosolization and dermal contact, the following controls must be strictly enforced:

  • Engineering Controls: Always handle the dry powder within a Class II Type A2 Biological Safety Cabinet (BSC) or a standard chemical fume hood with a minimum face velocity of 100 fpm. Use anti-static weighing spatulas to prevent the fine powder from repelling and aerosolizing.

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 4 mil thickness; double-gloving is highly recommended), wrap-around safety goggles (standard safety glasses are insufficient against airborne dust), and a fitted N95 or P100 particulate respirator if handling quantities larger than 1 gram outside a closed system.

Proper Disposal Procedures (Self-Validating Protocols)

Disposal must strictly adhere to EPA/RCRA guidelines for organic and mildly acidic waste. The following protocols establish a self-validating system where visual and chemical cues confirm the safety and completion of each step.

Protocol A: Solid Waste Disposal (Powders and Contaminated Consumables)

Solid hydrochloride salts must never be flushed down the sink, as they can cause localized pipe corrosion and environmental chloride pollution.

  • Collection: Sweep up any solid waste using a dedicated micro-spatula and weigh boat. For trace powder on benchtops, use damp (not wet) disposable wipes to collect the residue without generating dust.

  • Containment: Transfer the solid waste, including contaminated gloves and wipes, into a rigid, leak-proof High-Density Polyethylene (HDPE) container.

  • Labeling & Destruction: Label the container explicitly as "Hazardous Solid Waste - Organic Hydrochloride (Toxic/Irritant)." The material must be sent to a licensed facility for high-temperature incineration, which thermally degrades the organic framework and captures the liberated HCl gas via industrial wet scrubbers.

Protocol B: Aqueous Waste Neutralization (Solutions and Washes)

When the compound is dissolved in aqueous solvents during experiments, the resulting solution is acidic and contains dissolved organic matter. It must be neutralized before entering the non-halogenated waste stream.

  • Preparation: Transfer the acidic aqueous waste to a large borosilicate glass beaker. Place the beaker on a magnetic stir plate inside a fume hood.

  • Neutralization (The Causality): Slowly add a 1M Sodium Bicarbonate ( NaHCO3​ ) solution dropwise while stirring. The NaHCO3​ reacts with the dissociated HCl , producing sodium chloride ( NaCl ), water ( H2​O ), and carbon dioxide ( CO2​ ).

  • Validation Step 1 (Visual Confirmation): Observe the solution for effervescence (bubbling). The cessation of CO2​ bubbles serves as a primary visual indicator that the bulk of the acid has been neutralized. Additionally, because the free base (2-[(2,6-Dimethylphenyl)amino]acetic acid) is significantly less soluble in water than its hydrochloride salt, it will begin to precipitate out of the solution as a white/off-white solid.

  • Validation Step 2 (Chemical Confirmation): Use a calibrated pH meter or universal indicator strips to verify the pH. The self-validating target is a stable pH between 6.5 and 8.0. If the pH is below 6.5, continue adding NaHCO3​ .

  • Filtration and Segregation: Vacuum-filter the neutralized mixture.

    • The Retentate (Solid Precipitate): Collect the precipitated free base and dispose of it via Protocol A (Solid Waste Incineration).

    • The Filtrate (Liquid): The remaining liquid is a neutralized, non-halogenated aqueous solution containing NaCl and trace organics. Dispose of this in your facility's standard non-halogenated aqueous waste carboy.

Workflow Visualization

The following diagram maps the logical decision tree for handling the waste streams of this compound, ensuring operational clarity.

DisposalWorkflow Start 2-[(2,6-Dimethylphenyl)amino] acetic acid HCl Waste State Determine Waste State Start->State Solid Solid Powder / Residue State->Solid Aqueous Aqueous Solution State->Aqueous SolidCollect Collect in HDPE Container (Do Not Flush) Solid->SolidCollect Neutralize Neutralize with 1M NaHCO3 (Target pH 6.5-8.0) Aqueous->Neutralize Incineration High-Temp Incineration (Hazardous Solid Waste) SolidCollect->Incineration Filter Filter Precipitated Free Base Neutralize->Filter Filter->SolidCollect Solid Precipitate AqueousDisp Aqueous Waste Stream (Non-Halogenated) Filter->AqueousDisp

Fig 1. Disposal and neutralization workflow for organic hydrochloride chemical waste.

References

  • NextSDS. "2-[(2,6-dimethylphenyl)amino]acetic acid hydrochloride — Chemical Substance Information." NextSDS Database. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride
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Reactant of Route 2
2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride
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